Clocortolone
説明
This compound is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory oand pruritic (itching) arising from steroid-responsive dermatoses of the scalp.
This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.
See also: this compound Pivalate (active moiety of); this compound Caproate (active moiety of).
特性
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMADLUXIRMGX-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333489 | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e-02 g/L | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4828-27-7, 34097-16-0 | |
| Record name | Clocortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Early-Stage Research of Clocortolone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone, a mid-potency topical corticosteroid, has been a mainstay in the treatment of various dermatological conditions due to its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its efficacy is attributed to its action as a glucocorticoid receptor (GR) agonist, leading to the modulation of gene expression and the subsequent reduction of inflammatory mediators.[2][3] This technical guide delves into the early-stage research and development of novel this compound derivatives, providing a framework for their synthesis, in vitro evaluation, and in vivo assessment. While specific research on novel derivatives is limited in publicly available literature, this guide consolidates established methodologies for corticosteroid development to provide a comprehensive roadmap for researchers in the field.
Core Concepts: Mechanism of Action
This compound and its derivatives exert their anti-inflammatory effects by binding to the glucocorticoid receptor. This ligand-receptor complex translocates to the nucleus, where it either transactivates anti-inflammatory genes or transrepresses pro-inflammatory transcription factors, such as NF-κB. The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][2] These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Figure 1: Glucocorticoid Receptor Signaling Pathway
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives often involves the modification of the core this compound structure to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties. A key synthetic route involves the deoxygenation of the 17-hydroxy group of a corticosteroid precursor.
Experimental Protocol: Synthesis of 17-desoxy-corticosteroid derivatives (e.g., this compound)
This protocol is based on a patented method for the preparation of 17-desoxy corticosteroid derivatives.[4][5]
Materials:
-
9-Chloro-6α-fluoro-11,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione (starting material)
-
Trimethylsilyl Iodide (TMSI)
-
Acetonitrile (B52724) (anhydrous)
-
Water
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the starting material in anhydrous acetonitrile in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a suitable temperature (e.g., 0-5 °C).
-
Slowly add an excess of Trimethylsilyl Iodide to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 17-desoxy corticosteroid derivative.
Figure 2: Synthetic Workflow for this compound Derivatives
In Vitro Evaluation
The initial assessment of novel this compound derivatives involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.
Glucocorticoid Receptor Binding Assay
This assay measures the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled GR ligand.
Experimental Protocol: Radioligand Competition Binding Assay [6]
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Test compounds (this compound derivatives)
-
Dexamethasone (unlabeled competitor for non-specific binding)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds and a reference compound (e.g., dexamethasone).
-
In a 96-well plate, add the assay buffer, recombinant human GR, and [³H]-Dexamethasone.
-
Add the diluted test compounds or reference compound to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Incubate the plate at 4°C for a specified time (e.g., 18 hours) to allow the binding to reach equilibrium.
-
Transfer the contents of the wells to a filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Glucocorticoid Receptor Transactivation Assay
This assay measures the ability of a compound to activate GR-mediated gene transcription. A reporter gene, such as luciferase, under the control of a GR-responsive promoter is used.
Experimental Protocol: GR Transactivation Assay [7]
Materials:
-
Mammalian cell line (e.g., HEK293 or HeLa)
-
Human GR expression plasmid
-
GRE-luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds
-
Luciferase assay reagent and luminometer
Procedure:
-
Seed cells into a 96-well plate.
-
Transfect the cells with the hGR expression plasmid, GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., dexamethasone).
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to the control plasmid activity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value and maximum efficacy from the dose-response curve.
Quantitative Data Summary
Due to the limited public data on novel this compound derivatives, the following table presents hypothetical data to illustrate how quantitative results from in vitro assays would be structured for comparison.
| Derivative | GR Binding Affinity (Ki, nM) | GR Transactivation (EC50, nM) |
| This compound Pivalate | 5.2 | 1.8 |
| Derivative A | 3.8 | 1.2 |
| Derivative B | 7.1 | 2.5 |
| Derivative C | 1.5 | 0.8 |
In Vivo Anti-inflammatory Models
Promising derivatives from in vitro studies are further evaluated in animal models to assess their anti-inflammatory efficacy and potential side effects.
Arachidonic Acid-Induced Ear Edema in Mice
This is a common model to evaluate the topical anti-inflammatory activity of corticosteroids.
Experimental Protocol: [8]
Materials:
-
Mice (e.g., ICR or BALB/c)
-
Arachidonic acid solution in acetone (B3395972)
-
Test compounds formulated in a suitable vehicle (e.g., acetone or ethanol)
-
Reference corticosteroid (e.g., this compound pivalate)
-
Micrometer for measuring ear thickness
Procedure:
-
Divide the mice into groups: vehicle control, positive control (arachidonic acid alone), reference drug, and test compound groups.
-
Apply the vehicle, reference drug, or test compound to both surfaces of the right ear of each mouse.
-
After a set period (e.g., 30 minutes), apply arachidonic acid solution to the right ear of all mice except the vehicle control group.
-
After a specific time (e.g., 1 hour), sacrifice the mice and measure the thickness of both ears with a micrometer.
-
The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears.
-
Calculate the percentage inhibition of edema for each treatment group compared to the positive control group.
Contact Hypersensitivity Model
This model mimics allergic contact dermatitis and is used to assess the efficacy of anti-inflammatory compounds in a T-cell-mediated inflammatory response.
Experimental Protocol: [9]
Materials:
-
Mice
-
Sensitizing agent (e.g., diphenylcyclopropenone (B372975) - DPCP or oxazolone)
-
Challenge agent (the same sensitizing agent)
-
Test compounds in a suitable vehicle
-
Reference corticosteroid
Procedure:
-
Sensitization: Apply the sensitizing agent to a shaved area of the abdomen of the mice.
-
Challenge: After a set period (e.g., 5-7 days), apply a lower concentration of the same agent to the ear to elicit an inflammatory response.
-
Treatment: Apply the test compounds or reference drug to the challenged ear at specified time points (before and/or after the challenge).
-
Assessment: Measure the ear swelling (edema) at various time points after the challenge using a micrometer.
-
Calculate the percentage inhibition of the inflammatory response.
Conclusion
The development of novel this compound derivatives holds promise for enhancing the therapeutic index of this class of corticosteroids. The systematic approach outlined in this guide, encompassing synthesis, in vitro screening for glucocorticoid receptor activity, and in vivo evaluation in relevant inflammatory models, provides a robust framework for identifying and characterizing new drug candidates. While the publicly available data on novel this compound derivatives is sparse, the established methodologies for corticosteroid research offer a clear path forward for scientists and drug development professionals in this field. Future research should focus on the rational design of derivatives with improved potency and a reduced risk of side effects, ultimately leading to safer and more effective treatments for inflammatory skin diseases.
References
- 1. This compound | C22H28ClFO4 | CID 5311052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of crystal form on in vivo topical anti-inflammatory activity of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
Clocortolone's Role in Modulating Immune Cell Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone, specifically its ester form this compound pivalate, is a potent synthetic topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. As a member of the glucocorticoid class of steroids, its primary mechanism of action involves the modulation of complex immune cell responses to mitigate inflammation. This technical guide provides an in-depth examination of the molecular mechanisms, cellular effects, and relevant experimental methodologies to study the immunomodulatory role of this compound and other related glucocorticoids. While specific quantitative data for this compound is limited in publicly accessible literature, its actions are representative of the broader class of potent corticosteroids. The data and protocols presented herein are based on the well-established effects of glucocorticoids on the immune system.
Core Mechanism of Action: Glucocorticoid Receptor (GR) Modulation
The immunological effects of this compound are mediated through its interaction with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two primary pathways: transactivation and transrepression.
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action upregulates the transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or "tethering," does not involve direct DNA binding by the GR but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Preliminary Studies on the Metabolic Pathways of Clocortolone: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The metabolic pathways of clocortolone have not been extensively elucidated in publicly available literature. This document provides a preliminary guide based on the known metabolism of structurally similar corticosteroids and general principles of drug biotransformation. The proposed pathways and experimental details are intended to serve as a foundational resource for future research.
Executive Summary
This compound, a mid-potency topical corticosteroid, is utilized for its anti-inflammatory and antipruritic properties. While its pharmacodynamics are well-characterized, specific details regarding its metabolic fate remain limited. This technical guide synthesizes available information on general corticosteroid metabolism to propose putative metabolic pathways for this compound. It is established that, like other corticosteroids, this compound is primarily metabolized in the liver and subsequently excreted by the kidneys[1][2][3][4][5]. The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, is anticipated to play a central role in its biotransformation[6]. This document outlines hypothetical metabolic transformations, including hydrolysis, oxidation, and reduction, and provides generalized experimental protocols for their investigation.
Proposed Metabolic Pathways of this compound
Based on the metabolism of related corticosteroids such as tixocortol (B133387) pivalate (B1233124) and general glucocorticoid biotransformation, the metabolism of this compound pivalate is likely to proceed through several key phases.
Phase I Metabolism
Phase I reactions are expected to introduce or expose functional groups, preparing the molecule for Phase II conjugation.
-
Ester Hydrolysis: The initial and rapid metabolic step is likely the hydrolysis of the pivalate ester at the C-21 position by esterases, yielding the active moiety, this compound. This is a common pathway for ester prodrugs of corticosteroids.
-
Oxidation: The primary site of oxidative metabolism for many steroids is the liver, mediated by CYP enzymes. For this compound, this may involve:
-
Reduction:
-
A-Ring Reduction: Reduction of the Δ4,5 double bond and the 3-keto group is a typical inactivating pathway for corticosteroids.
-
C-20 Carbonyl Reduction: The ketone at the C-20 position can be reduced to a hydroxyl group.
-
-
Side-Chain Cleavage: Cleavage of the C-17 side chain is another potential metabolic route.
Phase II Metabolism
Following Phase I reactions, the modified this compound and its metabolites are expected to undergo conjugation to increase their water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: The hydroxyl groups introduced or exposed during Phase I metabolism are likely sites for conjugation with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases). Metabolites of the related compound tixocortol pivalate were found to be exclusively sulfo- and glucurono-conjugates[7].
A proposed logical flow for the initial metabolic steps is visualized below.
Quantitative Data Summary
Specific quantitative data on the metabolic pathways of this compound are not available in the public domain. Research in this area would require the generation of data through in vitro and in vivo studies. The tables below are templates for structuring such data once it becomes available.
Table 1: Putative this compound Metabolites and Responsible Enzymes
| Metabolite | Metabolic Reaction | Putative Enzyme(s) |
| This compound | Ester Hydrolysis | Carboxylesterases |
| 6β-hydroxy-clocortolone | 6β-Hydroxylation | CYP3A4 |
| 11-dehydro-clocortolone | 11β-Hydroxysteroid Dehydrogenation | 11β-HSD |
| Dihydro-clocortolone | A-Ring Reduction | 5α/5β-Reductase |
| Tetrahydro-clocortolone | A-Ring Reduction | 3α/3β-HSD |
| 20-dihydro-clocortolone | C-20 Carbonyl Reduction | 20α/20β-HSD |
| This compound-21-glucuronide | Glucuronidation | UGTs |
| 6β-hydroxy-clocortolone-sulfate | Sulfation | SULTs |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Metabolism
| Parameter | Value | Units |
| In Vitro (Human Liver Microsomes) | ||
| Vmax (Metabolite 1 Formation) | Data not available | pmol/min/mg protein |
| Km (Metabolite 1 Formation) | Data not available | µM |
| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |
| In Vivo (Human Plasma) | ||
| Metabolite to Parent Ratio (AUC) | Data not available | |
| Half-life (t½) of Metabolites | Data not available | hours |
Experimental Protocols
The following are generalized protocols for the investigation of this compound metabolism, based on standard practices for studying corticosteroid biotransformation.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify the primary metabolites of this compound and the CYP450 enzymes involved in their formation.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (at various concentrations, e.g., 1-100 µM).
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify potential metabolites by comparing the mass spectra of the samples with a control (without this compound) and predicting common metabolic transformations.
-
-
Reaction Phenotyping:
-
To identify the specific CYP enzymes, repeat the incubation with selective chemical inhibitors of major CYP isoforms or with recombinant human CYP enzymes.
-
In Vivo Metabolism in Animal Models
Objective: To identify the major metabolites of this compound in a living organism and to characterize their pharmacokinetic profiles.
Methodology:
-
Animal Dosing:
-
Administer this compound pivalate (e.g., topically or intravenously) to a suitable animal model (e.g., rats or mini-pigs).
-
-
Sample Collection:
-
Collect blood, urine, and feces at predetermined time points over 24-48 hours.
-
Process blood to obtain plasma.
-
-
Sample Preparation:
-
For plasma and urine, perform protein precipitation or solid-phase extraction.
-
For feces, homogenize and extract with an appropriate solvent.
-
To identify conjugated metabolites, samples may be treated with enzymes like β-glucuronidase or sulfatase.
-
-
Metabolite Profiling and Identification:
-
Analyze the processed samples by LC-MS/MS to identify and quantify this compound and its metabolites.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for the parent drug and major metabolites.
-
Conclusion and Future Directions
The metabolic pathways of this compound have yet to be fully characterized. This whitepaper provides a preliminary framework based on the known metabolism of similar corticosteroid structures. Future research should focus on conducting definitive in vitro and in vivo studies to identify the specific metabolites of this compound, the enzymes responsible for their formation, and their pharmacokinetic profiles. Such studies are crucial for a comprehensive understanding of the drug's disposition and for assessing potential drug-drug interactions. The use of high-resolution mass spectrometry will be instrumental in elucidating the structures of novel metabolites.
References
- 1. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of CYP3A genes by glucocorticoids in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-mediated induction of CYP3A4 is decreased by disruption of a protein: DNA interaction distinct from the pregnane X receptor response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Clocortolone Gene Expression Analysis in Human Keratinocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone pivalate (B1233124) is a mid-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2] Its therapeutic effects are mediated by the modulation of gene expression in skin cells, particularly keratinocytes. This document provides detailed application notes and protocols for the analysis of gene expression changes in human keratinocytes following treatment with this compound, offering insights into its molecular mechanism of action.
The primary mechanism of action for this compound, like other glucocorticoids, involves its binding to the cytosolic glucocorticoid receptor (GR).[3] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to a cascade of downstream effects that ultimately temper the inflammatory response.
Data Presentation: Gene Expression Changes in Human Keratinocytes
Table 1: Dexamethasone-Induced Gene Expression Changes in Human Keratinocytes
| Gene Symbol | Gene Name | Function | Fold Change (Dexamethasone vs. Vehicle) | Reference |
| Upregulated Genes | ||||
| CCL20 | Chemokine (C-C motif) ligand 20 | Chemoattractant for lymphocytes and dendritic cells | ~2.5-fold increase | [1] |
| TSC22D3 (GILZ) | TSC22 domain family member 3 | Anti-inflammatory, inhibits NF-κB and AP-1 signaling | Upregulated (specific fold change not provided) | [4] |
| ZFP36 (TTP) | Zinc finger protein 36 | Destabilizes mRNA of pro-inflammatory cytokines | Upregulated (specific fold change not provided) | [4] |
| Downregulated Genes | ||||
| IL1B | Interleukin 1 beta | Pro-inflammatory cytokine | ~40% decrease | [1] |
| MMP1 | Matrix metallopeptidase 1 | Collagen degradation, tissue remodeling | Suppressed (specific fold change not provided) | [5] |
| MMP9 | Matrix metallopeptidase 9 | Extracellular matrix degradation, inflammation | Suppressed (specific fold change not provided) | [5] |
| VEGF | Vascular endothelial growth factor | Angiogenesis | Inhibited (specific fold change not provided) | [5] |
Note: The data presented is for dexamethasone (B1670325) and is intended to be representative of the effects of a mid-potency glucocorticoid. The exact fold changes for this compound may vary.
Experimental Protocols
The following protocols provide a detailed methodology for the culture of human keratinocytes, treatment with this compound, and subsequent gene expression analysis.
Protocol 1: Human Keratinocyte Culture
-
Cell Line: Primary Human Epidermal Keratinocytes (NHEK) or the HaCaT cell line are suitable for these experiments.
-
Culture Medium: Use Keratinocyte-Serum Free Medium (K-SFM) supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 70-80% confluency.
Protocol 2: this compound Pivalate Treatment
-
Preparation of Stock Solution: Dissolve this compound pivalate in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
Cell Seeding: Seed the keratinocytes in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment: Prepare the desired concentrations of this compound pivalate by diluting the stock solution in the culture medium. Include a vehicle control containing the same concentration of DMSO as the highest this compound concentration. Remove the existing medium from the cells and replace it with the treatment or control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 3: RNA Isolation and Purification
-
Cell Lysis: Following the incubation period, wash the cells with cold phosphate-buffered saline (PBS). Lyse the cells directly in the wells using a lysis buffer such as TRIzol or a buffer provided in a commercial RNA isolation kit.
-
RNA Isolation: Isolate the total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This process typically involves homogenization, phase separation (if using TRIzol), and purification using a column-based method.
-
Quality Control: Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of approximately 2.0 indicates pure RNA.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Analysis
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[6]
-
Primer Design: Design or obtain validated primers for the target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the synthesized cDNA, and the specific primers.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.[7]
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: this compound binds to the glucocorticoid receptor, leading to the modulation of gene transcription in the nucleus.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression, from cell culture to data analysis.
References
- 1. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profiling in psoriatic scalp hair follicles: clobetasol propionate shampoo 0.05% normalizes psoriasis disease markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid-dependent transcription in skin requires epidermal expression of the glucocorticoid receptor and is modulated by the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSE26487 - Effects of Glucocorticoids in Epidermal Keratinocytes | Gemma [gemma.msl.ubc.ca]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Glucocorticoid Receptor Binding Assay for Clocortolone Pivalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clocortolone pivalate (B1233124) is a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of numerous genes.[1][3][4] Upon binding to this compound pivalate, the GR translocates to the nucleus, where it modulates the transcription of genes involved in inflammation and immune responses.[1][5] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound pivalate for the glucocorticoid receptor.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as this compound pivalate, to the cytoplasmic glucocorticoid receptor initiates a conformational change in the receptor. This leads to the dissociation of chaperone proteins, including heat shock protein 90 (hsp90).[4] The activated glucocorticoid-receptor complex then translocates into the nucleus.[1][4][5] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating gene transcription.[1][3][5] This genomic action leads to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines and mediators.[1][6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound pivalate for the glucocorticoid receptor. The assay measures the ability of unlabeled this compound pivalate to compete with a radiolabeled ligand, such as [³H]dexamethasone, for binding to the GR.[7]
Materials and Reagents
-
Receptor Source: Cytosolic fraction from cells or tissues expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells or rat liver).[7]
-
Radioligand: [³H]dexamethasone.
-
Competitor: this compound pivalate.
-
Reference Compound: Unlabeled dexamethasone (B1670325).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[7]
-
Separation Medium: Dextran-coated charcoal or glass fiber filters (GF/C).[7][8]
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus (if using filters).
-
Microplate scintillation counter.
Experimental Workflow
Procedure
-
Receptor Preparation:
-
Assay Setup:
-
Prepare serial dilutions of this compound pivalate and unlabeled dexamethasone (for the reference curve) in the assay buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Serial dilutions of this compound pivalate or unlabeled dexamethasone.
-
A fixed concentration of [³H]dexamethasone (typically at or below its dissociation constant, Kd).[9]
-
The glucocorticoid receptor preparation.
-
-
Include control wells for:
-
Total Binding: Contains receptor and radioligand without any competitor.
-
Non-specific Binding: Contains receptor, radioligand, and a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess).[7]
-
-
-
Incubation:
-
Incubate the plate at a low temperature (e.g., 0-4°C) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).[7]
-
-
Separation of Bound and Free Radioligand:
-
Charcoal Method: Add a dextran-coated charcoal suspension to each well, incubate briefly, and then centrifuge the plate. The charcoal pellets the free radioligand.[7]
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8][10]
-
-
Quantification:
-
Charcoal Method: Transfer the supernatant from each well to a scintillation vial containing scintillation cocktail.
-
Filtration Method: Place the filters into scintillation vials containing scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[7]
-
Calculate the inhibitory constant (Ki) for this compound pivalate using the Cheng-Prusoff equation:[7][9]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation
The binding affinity of this compound pivalate for the glucocorticoid receptor should be compared to a reference compound, such as dexamethasone, which is a potent GR agonist.[7] The results can be summarized in a table for clear comparison.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound Pivalate
| Compound | IC50 (nM) | Ki (nM) |
| Dexamethasone (Reference) | Insert Value | Insert Value |
| This compound Pivalate | Insert Value | Insert Value |
| Data are presented as the mean ± SEM from at least three independent experiments. |
This competitive radioligand binding assay provides a robust method for determining the binding affinity of this compound pivalate for the glucocorticoid receptor. The resulting data are crucial for understanding the potency of this compound pivalate and for the development of new glucocorticoid receptor modulators. The halogenation at positions C-6 and C-9 in the structure of this compound pivalate is thought to enhance its receptor affinity.[11] Characterizing this affinity quantitatively is essential for its pharmacological profiling.
References
- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 2. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. What is this compound Pivalate used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Clocortolone in Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in this disease. Preclinical evaluation of novel therapeutics relies on robust and reproducible in vivo models that mimic the key characteristics of human psoriasis. This document provides detailed protocols for two widely used inducible mouse models of psoriasis-like skin inflammation: the Imiquimod (B1671794) (IMQ)-induced model and the IL-23-induced model. These models are suitable for assessing the efficacy of topical corticosteroids such as clocortolone pivalate (B1233124) 0.1% cream.
This compound is a mid-potency topical corticosteroid that exerts its anti-inflammatory, antipruritic, immunosuppressive, and vasoconstrictive effects through its interaction with glucocorticoid receptors.[1] This leads to the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activity, making it an effective treatment for corticosteroid-responsive dermatoses like psoriasis.[1]
These application notes offer step-by-step protocols for model induction, treatment, and endpoint analysis, along with representative data for evaluating therapeutic efficacy.
Key Signaling Pathway in Psoriasis: The IL-23/IL-17 Axis
The pathogenesis of psoriasis is largely driven by the IL-23/IL-17 inflammatory axis. The diagram below illustrates the key cellular and molecular interactions in this pathway and the points of intervention for corticosteroids like this compound.
Caption: IL-23/IL-17 signaling pathway in psoriasis and corticosteroid inhibition points.
Experimental Workflow Overview
A general workflow for conducting efficacy studies using psoriasis mouse models is outlined below. Specific details for each model are provided in the subsequent protocols.
Caption: General experimental workflow for psoriasis mouse model efficacy studies.
Model 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics the phenotype of human plaque psoriasis. This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and a dense immune cell infiltrate, driven by the IL-23/IL-17 axis.[2][3]
Detailed Experimental Protocol
Materials:
-
Animals: 8-12 week old female BALB/c or C57BL/6 mice.[2]
-
Inducing Agent: 5% Imiquimod cream (e.g., Aldara™).
-
Vehicle Control: Vaseline or other non-medicated cream.
-
Test Article: this compound pivalate 0.1% cream.
-
Positive Control (Optional): A high-potency corticosteroid cream (e.g., 0.05% Clobetasol propionate).
-
Tools: Electric shaver, calipers (for ear/skin thickness), analytical balance.
Procedure:
-
Animal Preparation (Day -1):
-
Carefully shave the dorsal back of each mouse (approx. 2x3 cm area). Allow the skin to recover for 24 hours to avoid irritation from shaving.
-
-
Model Induction and Treatment (Day 0 to Day 4-7):
-
On Day 0, take baseline measurements of ear thickness using a caliper.
-
Apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back and right ear of each mouse (except for the naive control group).[2]
-
For the naive/non-diseased control group, apply a similar amount of vehicle cream.
-
Divide the IMQ-treated mice into treatment groups (n=8-10 mice/group):
-
Group 1: IMQ + Vehicle Control
-
Group 2: IMQ + this compound Pivalate 0.1% Cream
-
Group 3 (Optional): IMQ + Positive Control (e.g., Clobetasol)
-
-
Approximately 2-4 hours after IMQ application, apply the assigned treatment (Vehicle, this compound, or Positive Control) to the same areas.
-
Repeat the induction and treatment process daily for 5 to 8 consecutive days.
-
-
Efficacy Evaluation (Daily from Day 1):
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin daily for erythema (redness), scaling, and thickness on a 0-4 scale. The sum of these scores constitutes the total PASI score (0-12).[4]
-
Ear Thickness: Measure the thickness of the IMQ-treated ear daily using a caliper. The change in thickness from baseline is a key indicator of inflammation.
-
Body Weight: Monitor body weight daily as a measure of systemic health. IMQ treatment can sometimes lead to a slight weight loss.
-
-
-
Euthanize mice and collect the treated ear and dorsal skin samples.
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness using imaging software. Psoriatic skin will show marked acanthosis.
-
Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22, IL-23, TNF-α) using ELISA or quantify their mRNA expression using RT-qPCR.
-
Expected Efficacy Data for Topical Corticosteroids
Table 1: Effect of Topical Clobetasol on Clinical Scores in IMQ-Induced Psoriasis Model (Rat) [5]
| Treatment Group | Mean PASI Score (Day 7) | Ear Thickness (mm, Day 7) | Epidermal Thickness (µm, Day 7) |
| Naive Control | 0 | ~0.25 | 23.8 ± 1.2 |
| IMQ + Vehicle | 7.3 ± 0.6 | ~0.45 | 58.9 ± 2.1 |
| IMQ + Clobetasol (0.05%) | 2.8 ± 0.8 | ~0.30 | 30.1 ± 1.5 |
Table 2: Effect of Topical Clobetasol on Cytokine Expression in IMQ-Induced Psoriasis Model [5]
| Treatment Group | IL-17A mRNA (Fold Change vs. Naive) | IL-17F mRNA (Fold Change vs. Naive) |
| Naive Control | 1.0 | 1.0 |
| IMQ + Vehicle | ~150 | ~120 |
| IMQ + Clobetasol (0.05%) | ~30 | ~25 |
Model 2: IL-23-Induced Psoriasis-Like Skin Inflammation
Intradermal injection of recombinant IL-23 into the mouse ear pinna directly activates the core pathogenic pathway of psoriasis, leading to IL-17 and IL-22 production, epidermal hyperplasia, and immune cell infiltration.[6] This model is highly specific to the IL-23/Th17 axis and is useful for evaluating therapeutics that target this pathway.
Detailed Experimental Protocol
Materials:
-
Animals: 8-12 week old female C57BL/6 mice.[6]
-
Inducing Agent: Recombinant mouse IL-23 (rmIL-23).
-
Vehicle Control: Sterile Phosphate-Buffered Saline (PBS).
-
Test Article: this compound pivalate 0.1% cream.
-
Positive Control: Dexamethasone (administered systemically or topically as a positive control).[6]
-
Tools: 30G insulin (B600854) syringes, calipers.
Procedure:
-
Model Induction and Treatment (Day 0 to Day 4):
-
On Day 0, take baseline measurements of the thickness of both ears.
-
Administer daily intradermal injections of 0.5 µg of rmIL-23 in 20 µL of PBS into the right ear pinna.[7] The left ear can serve as an internal control (injected with PBS).
-
Divide mice into treatment groups (n=8-10 mice/group):
-
Group 1: IL-23 + Vehicle Control (topical)
-
Group 2: IL-23 + this compound Pivalate 0.1% Cream (topical)
-
Group 3: IL-23 + Dexamethasone (e.g., 1 mg/kg, i.p.)
-
-
Apply topical treatments daily to the IL-23 injected ear, typically 1-2 hours after the injection. Administer systemic treatments as per the study design.
-
Repeat the induction and treatment process daily for 4 consecutive days.
-
-
Efficacy Evaluation (Daily from Day 1):
-
Ear Thickness: Measure the thickness of the IL-23-injected ear daily. The increase in ear swelling is the primary clinical endpoint.
-
Body Weight: Monitor body weight daily.
-
-
Terminal Endpoint Analysis (Day 4 or 5):
-
Euthanize mice and collect the treated ears.
-
Ear Weight: Weigh the ear pinna as a measure of edema and cellular infiltration.
-
Histology: Process the ear tissue for H&E staining and measure epidermal thickness.
-
Cytokine Analysis: Homogenize ear tissue to measure protein levels of IL-17A and IL-22 via ELISA.
-
Expected Efficacy Data for Corticosteroids
Table 3: Effect of Dexamethasone on Clinical and Histological Parameters in IL-23-Induced Ear Inflammation [6]
| Treatment Group | Change in Ear Thickness (mm, Day 4) | Ear Weight (mg, Day 4) | Epidermal Thickness (µm, Day 4) |
| PBS Control | ~0.02 | ~10 | ~20 |
| IL-23 + Vehicle | 0.12 ± 0.01 | 22.5 ± 1.5 | 65 ± 5 |
| IL-23 + Dexamethasone | 0.05 ± 0.01 | 15.0 ± 1.0 | 30 ± 4 |
Table 4: Effect of Dexamethasone on Cytokine Levels in IL-23-Induced Ear Inflammation [6]
| Treatment Group | IL-17A (pg/ear) | IL-22 (pg/ear) |
| PBS Control | < 50 | < 50 |
| IL-23 + Vehicle | 1500 ± 200 | 800 ± 150 |
| IL-23 + Dexamethasone | 400 ± 100 | 250 ± 75 |
Conclusion
The imiquimod and IL-23 induced mouse models are valuable preclinical tools for assessing the efficacy of anti-psoriatic therapies. They effectively replicate key features of the human disease, including the central role of the IL-23/IL-17 pathway. By measuring outcomes such as skin thickness, PASI scores, epidermal hyperplasia, and inflammatory cytokine levels, these models allow for a robust quantitative evaluation of topical treatments like this compound. The provided protocols and representative data serve as a comprehensive guide for researchers aiming to establish these models for their drug development programs.
References
- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 7. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dermal Bioavailability of Clocortolone Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clocortolone formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing the dermal bioavailability of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound pivalate (B1233124) that influence its dermal penetration?
A1: this compound pivalate's high lipophilicity is a primary driver of its effective penetration through the stratum corneum.[1] This characteristic is a result of its unique chemical structure, which includes halogenation and a pivalate group.[2] These modifications enhance its ability to partition into the lipid-rich intercellular matrix of the outermost skin layer, leading to higher concentrations in the epidermis.[1]
Q2: The standard this compound pivalate cream is formulated without common penetration enhancers like propylene (B89431) glycol. Why is this, and what are the implications for developing new formulations?
A2: The existing emollient cream base for this compound pivalate was designed to be well-tolerated, especially on sensitive or eczematous skin.[1][3] It avoids ingredients like propylene glycol, which, while acting as a penetration enhancer, can cause skin irritation and disrupt the skin barrier.[1][4] The high lipophilicity of this compound pivalate itself allows for effective skin penetration without the need for such enhancers.[4] When developing new formulations, it's crucial to balance any potential increase in penetration with the risk of irritation and barrier disruption.
Q3: What are some promising strategies to further enhance the dermal bioavailability of this compound pivalate?
A3: Beyond the traditional cream base, novel drug delivery systems hold promise. These include:
-
Nanocarriers: Lipid-based nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), as well as polymeric nanoparticles, can encapsulate this compound pivalate.[5][6][7] These systems can improve drug localization in the skin, provide controlled release, and potentially reduce side effects.[5][6]
-
Microemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and cosurfactant. Their small droplet size and ability to solubilize lipophilic drugs can significantly enhance skin permeation.
-
Chemical Penetration Enhancers: While the current formulation avoids them, for certain applications, the judicious use of chemical enhancers like fatty acids (e.g., oleic acid) or terpenes could be explored. These work by reversibly disrupting the stratum corneum lipids.[8]
Q4: How does the choice of vehicle (e.g., cream, ointment, gel) impact this compound pivalate delivery?
A4: The vehicle plays a critical role. Ointments, being the most occlusive, generally provide the highest penetration for corticosteroids by hydrating the stratum corneum.[3] Creams are less occlusive but are often more cosmetically elegant. Gels, typically aqueous-based, may offer less penetration for a highly lipophilic drug like this compound pivalate unless specifically formulated to enhance its solubility and partitioning into the skin. Studies with other corticosteroids have shown that ointments tend to result in higher drug deposition in the epidermis and dermis compared to creams.[3]
Q5: What are the critical stability issues to consider when formulating this compound pivalate?
A5: this compound pivalate cream should be stored between 15–30°C and protected from freezing.[9] Key stability concerns in formulation development include:
-
Physical Stability: Phase separation in emulsions (creams), crystallization of the active pharmaceutical ingredient (API), and changes in viscosity over time and with temperature fluctuations.[8][10]
-
Chemical Stability: Degradation of this compound pivalate due to pH, temperature, or interactions with excipients.[8]
-
Microbial Stability: Ensuring the preservation system is effective throughout the product's shelf life.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Permeation in In Vitro Permeation Testing (IVPT)
| Potential Cause | Troubleshooting Step |
| Poor drug release from the vehicle. | Optimize the formulation's composition. For a lipophilic drug like this compound, ensure it is fully dissolved or finely dispersed in the vehicle at the experimental temperature. Consider adjusting the oil/water partition coefficient of the vehicle. |
| Inadequate hydration of the skin membrane. | Ensure the skin membrane is properly hydrated before and during the experiment. The occlusive nature of some formulations can enhance hydration and subsequent permeation. |
| Receptor fluid is not maintaining sink conditions. | Increase the volume of the receptor fluid or increase the sampling frequency. For poorly water-soluble drugs like this compound, consider adding a solubilizing agent (e.g., a small percentage of ethanol (B145695) or a surfactant like polysorbate 80) to the receptor fluid, ensuring it does not damage the skin membrane. |
| Incorrect pH of the vehicle or receptor fluid. | The ionization state of a drug can affect its permeation. While this compound pivalate is non-ionizable, the pH of the formulation can influence vehicle properties and skin hydration. Ensure the pH of the receptor fluid is physiologically relevant (around 7.4). |
| Skin membrane integrity is compromised or variable. | Use skin from a consistent source and anatomical location. Visually inspect membranes for any defects before mounting. Measure the transepidermal water loss (TEWL) or electrical resistance of the skin to ensure barrier integrity before applying the formulation. |
Issue 2: Formulation Instability (Phase Separation, Crystallization)
| Potential Cause | Troubleshooting Step |
| Incompatible excipients. | Review the compatibility of all excipients. Ensure that the emulsifiers and stabilizers are appropriate for the oil phase and overall composition. |
| Incorrect manufacturing process. | Critical process parameters such as temperature, mixing speed, and cooling rate must be tightly controlled.[8] For emulsions, ensure the homogenization step is optimized to achieve a stable droplet size.[8] |
| API concentration exceeds solubility in the vehicle. | Determine the saturation solubility of this compound pivalate in the formulation base at various temperatures. If the drug is intended to be dissolved, ensure the concentration is below the saturation point at storage temperatures to prevent crystallization. |
| Inappropriate storage conditions. | Store formulations at controlled temperatures as specified.[9] Conduct stability studies under accelerated conditions (e.g., higher temperatures) to predict long-term stability. |
Data Presentation: Comparative Bioavailability
The following tables present illustrative data on the dermal bioavailability of this compound pivalate from different formulations.
Disclaimer: The following data are for illustrative purposes and are based on general principles of dermal drug delivery. Actual experimental results may vary.
Table 1: Influence of Vehicle on this compound Pivalate Permeation (Illustrative Data)
| Vehicle Type | Cumulative Amount Permeated after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Drug Deposition in Epidermis (µg/g tissue) | Drug Deposition in Dermis (µg/g tissue) |
| Ointment (Occlusive) | 1.8 | 0.09 | 25.5 | 10.2 |
| Cream (o/w emulsion) | 1.2 | 0.06 | 18.3 | 7.5 |
| Gel (Hydroalcoholic) | 0.8 | 0.04 | 12.1 | 4.8 |
Table 2: Effect of Penetration Enhancers on this compound Pivalate Permeation from a Cream Formulation (Illustrative Data)
| Formulation | Cumulative Amount Permeated after 24h (µg/cm²) | Enhancement Ratio* |
| Cream (Control) | 1.2 | 1.0 |
| Cream + 5% Oleic Acid | 2.5 | 2.1 |
| Cream + 10% Propylene Glycol | 1.9 | 1.6 |
| Cream + 5% Terpenes (e.g., Limonene) | 2.2 | 1.8 |
*Enhancement Ratio = Flux with enhancer / Flux of control
Experimental Protocols
Protocol 1: In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines the measurement of this compound pivalate permeation through an ex vivo skin membrane.
Materials:
-
Franz diffusion cells
-
Full-thickness human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
This compound pivalate formulation
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and collection vials
-
Analytical method for this compound pivalate quantification (e.g., LC-MS/MS)
Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32°C), degassed receptor fluid. Ensure no air bubbles are trapped beneath the skin mounting area.
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut a section of skin large enough to fit the diffusion cell. Carefully mount the skin on the Franz cell with the stratum corneum side facing the donor compartment.
-
Equilibration: Allow the system to equilibrate for at least 30 minutes. Maintain the temperature of the receptor fluid at 32°C using the circulating water bath.
-
Dosing: Accurately apply a finite dose of the this compound pivalate formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
Mass Balance: At the end of the experiment, dismantle the cell. Analyze the amount of drug remaining on the skin surface (unpenetrated), within the stratum corneum (can be removed by tape stripping), in the viable epidermis and dermis, and in the receptor fluid.
-
Data Analysis: Calculate the cumulative amount of this compound pivalate permeated per unit area over time. Plot this data and determine the steady-state flux (Jss) from the linear portion of the curve.
Protocol 2: Quantification of this compound Pivalate in Skin Layers by LC-MS/MS
This protocol provides a general method for extracting and quantifying this compound pivalate from skin samples obtained from IVPT studies.
Materials:
-
Skin samples (epidermis, dermis)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile (B52724) or methanol)
-
Internal standard (e.g., a structurally similar corticosteroid)
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Weigh the skin sample.
-
Mince the tissue into small pieces.
-
Add a known volume of extraction solvent and the internal standard.
-
Homogenize the sample until a uniform suspension is achieved.
-
Vortex and then centrifuge the sample at high speed to pellet the tissue debris.
-
-
Extraction:
-
Carefully collect the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound pivalate and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound pivalate in a surrogate matrix.
-
Calculate the concentration of this compound pivalate in the skin sample based on the peak area ratio to the internal standard and the calibration curve.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Intracellular signaling pathway of this compound.
Experimental Workflow: In Vitro Permeation Testing (IVPT)
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Transitioning From Brand to Generic With Topical Products and the Importance of Maintaining the Formulation and Therapeutic Profiles of the Original Product: Focus on this compound Pivalate 0.1% Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. assets.bmctoday.net [assets.bmctoday.net]
- 5. Drug targeting by solid lipid nanoparticles for dermal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. gmp-navigator.com [gmp-navigator.com]
Technical Support Center: Refining Clocortolone Pivalate Dosage for Optimal Therapeutic Effect In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to refine the in vivo dosage of clocortolone pivalate (B1233124) for optimal therapeutic effect.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound pivalate.
1. Formulation and Administration
-
Q1: My this compound pivalate formulation appears unstable or shows poor skin penetration. What could be the issue and how can I resolve it?
-
A1: this compound pivalate is a lipophilic compound, and its formulation is critical for stability and dermal absorption.[1][2]
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Emollient cream bases containing components like white petrolatum, mineral oil, and stearyl alcohol can enhance skin permeability and stability.[3] For preclinical studies, consider formulating this compound pivalate in a vehicle similar to the commercial 0.1% cream (Cloderm®), which is a water-washable emollient base.[4][5]
-
Solubility: this compound pivalate is sparingly soluble in alcohol.[6] If preparing a solution, ensure the solvent system is appropriate and that the drug is fully dissolved. For topical application, a cream or ointment formulation is generally preferred.
-
Troubleshooting Inconsistent Results: Inconsistent results can arise from improper formulation. Ensure homogenous mixing and prevent precipitation of the active ingredient. For emulsions, the temperature of the oil and water phases during mixing is critical to prevent solidification and ensure proper emulsion formation.[7]
-
-
-
Q2: I am observing significant variability in the therapeutic effect of topically applied this compound pivalate between my experimental animals. What are the potential causes and solutions?
-
A2: Variability in topical drug studies is a common challenge.
-
Application Technique: Ensure a consistent and uniform application of the formulation. Use a positive displacement pipette or a syringe to apply a precise amount of the cream to the designated skin area. Gently rub the formulation in a standardized manner to ensure even distribution.[8]
-
Animal Grooming: Mice and rats have a natural grooming behavior that can lead to the ingestion of the topical formulation, reducing the local dose and potentially causing systemic effects.[9] Consider the use of an Elizabethan collar for a short period after application to prevent grooming.
-
Skin Barrier Integrity: The condition of the skin barrier can significantly influence drug absorption. In models of dermatitis or psoriasis, the compromised skin barrier will lead to increased penetration.[10] Ensure that the baseline disease severity is consistent across all animals in the study.
-
-
2. Imiquimod-Induced Psoriasis Model
-
Q3: The severity of the imiquimod-induced skin inflammation in my control group is inconsistent. How can I improve the reproducibility of the model?
-
A3: The imiquimod (B1671794) (IMQ)-induced psoriasis model is known for its potential variability.
-
Mouse Strain: The inflammatory response to imiquimod can be strain-dependent. C57BL/6 and BALB/c mice are commonly used, but may exhibit different response kinetics and severity.[11] It is crucial to use a consistent mouse strain, sex, and age for all experiments.
-
Imiquimod Application: The amount and frequency of imiquimod application are critical. A daily topical application of a consistent amount of 5% imiquimod cream (e.g., Aldara®) is standard.[1][12] Ensure the cream is applied evenly to the shaved back and/or ear.
-
Environmental Factors: Housing conditions and stress can influence the inflammatory response.[1] Maintain a consistent and low-stress environment for the animals.
-
-
-
Q4: I am not observing a significant therapeutic effect with my this compound pivalate treatment in the imiquimod-induced psoriasis model. What should I check?
-
A4: Several factors could contribute to a lack of efficacy.
-
Dosage and Frequency: While the clinical formulation is 0.1%, the optimal concentration for a mouse model may differ. Consider a dose-response study to determine the most effective concentration. Application frequency is also important; once or twice daily applications are common for topical corticosteroids in these models.
-
Treatment Start Time: The timing of treatment initiation can impact the outcome. Prophylactic treatment (starting before or at the same time as imiquimod) may yield different results compared to therapeutic treatment (starting after the inflammation is established).[13]
-
Positive Control: Always include a positive control with a known potent topical corticosteroid, such as clobetasol (B30939) propionate (B1217596), to validate the model and the experimental setup.[14]
-
-
3. Endpoint Analysis
-
Q5: My histological analysis of skin samples is difficult to interpret due to artifacts and variability. How can I improve my technique?
-
A5: Proper tissue handling and a standardized scoring system are essential for reliable histological analysis.
-
Tissue Processing: Ensure proper fixation, embedding, and sectioning of the skin samples to minimize artifacts.
-
Standardized Scoring: Utilize a semi-quantitative scoring system to assess various parameters of inflammation and epidermal changes. This typically includes scoring for epidermal thickness (acanthosis), parakeratosis, and the infiltration of inflammatory cells.[15][16]
-
-
-
Q6: I am having trouble consistently measuring cytokine levels in skin tissue. What are some common pitfalls?
-
A6: Quantifying cytokines from skin tissue requires careful sample preparation.
-
Tissue Homogenization: The method of tissue homogenization can significantly impact cytokine yield. Bead mill homogenization has been shown to be more effective than sonication for extracting cytokines from skin samples.
-
Sample Collection and Storage: Immediately snap-freeze skin biopsies in liquid nitrogen and store them at -80°C to prevent protein degradation.[7]
-
Multiplex Assays: Consider using multiplex immunoassays (e.g., Luminex-based) to simultaneously measure a panel of relevant cytokines (e.g., IL-1β, IL-6, IL-17, IL-23, TNF-α) from a small amount of tissue lysate.[17]
-
-
II. Quantitative Data Summary
The following tables summarize key quantitative data for consideration when designing in vivo studies with this compound pivalate. Note that specific preclinical data for this compound pivalate is limited in publicly available literature; therefore, some data is inferred from its classification as a mid-potency corticosteroid and in comparison to other corticosteroids.
Table 1: Recommended In Vivo Dosage and Administration (Mouse Models)
| Parameter | Recommendation | Rationale/Reference |
| Concentration | 0.1% cream (consider dose-response from 0.05% to 0.5%) | The 0.1% concentration is clinically approved.[4][10] A dose-response study is recommended to determine the optimal therapeutic index for the specific animal model. |
| Application Volume | 20-50 µL (for ear or localized back application) | To ensure consistent dosing without excessive systemic absorption. |
| Frequency | Once or twice daily | Mimics clinical usage and is common in preclinical models.[18] |
| Duration | 5-14 days (depending on the model) | Sufficient to observe therapeutic effects in acute inflammation models like the imiquimod-induced psoriasis model.[12] |
Table 2: Efficacy and Toxicity Parameters
| Parameter | Method of Measurement | Expected Effect of this compound Pivalate | Key Considerations |
| Efficacy: Anti-inflammatory Effect | Caliper measurement of ear thickness | Dose-dependent reduction in swelling. | A simple and reproducible measure of local inflammation.[12] |
| Psoriasis Area and Severity Index (PASI) scoring | Reduction in erythema, scaling, and induration scores. | A standardized method for visually assessing skin inflammation.[5] | |
| Histological analysis (H&E staining) | Decreased epidermal thickness (acanthosis) and inflammatory cell infiltration. | Provides microscopic confirmation of the anti-inflammatory effect.[19] | |
| Cytokine analysis (ELISA, multiplex assay) | Reduction in pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α). | Directly measures the impact on key inflammatory mediators.[17] | |
| Toxicity: Local | Visual assessment and histological analysis | Potential for skin atrophy (thinning of the epidermis and dermis) with prolonged use or high concentrations. | A common side effect of topical corticosteroids.[20] |
| Toxicity: Systemic | Measurement of adrenal gland weight and serum corticosterone (B1669441) levels | Potential for hypothalamic-pituitary-adrenal (HPA) axis suppression with high doses or prolonged use. | This compound pivalate has shown a favorable safety profile with low systemic absorption in clinical studies.[1][21] |
III. Detailed Experimental Protocols
1. Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod (IMQ) cream, a widely used model to evaluate the efficacy of anti-psoriatic therapies.[2][12]
-
Materials:
-
Mice (BALB/c or C57BL/6, 8-12 weeks old)
-
Imiquimod 5% cream (e.g., Aldara®)
-
Vehicle control cream (e.g., a base cream without the active ingredient)
-
This compound pivalate formulation
-
Positive control (e.g., 0.05% clobetasol propionate cream)
-
Electric shaver
-
Calipers for measuring ear thickness
-
Elizabethan collars (optional)
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Shaving: On day 0, anesthetize the mice and shave a small area on their dorsal back (approximately 2x3 cm).
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., Naive, Vehicle + IMQ, this compound Pivalate + IMQ, Positive Control + IMQ).
-
Imiquimod Application: From day 1 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of each mouse (except the naive group).[1]
-
Therapeutic Intervention:
-
For a therapeutic regimen, begin treatment with the vehicle, this compound pivalate, or positive control on day 3 and continue until the end of the experiment.
-
Apply the treatment topically to the inflamed areas once or twice daily, a few hours after the imiquimod application.
-
-
Monitoring and Measurements:
-
Record the body weight of each mouse daily.
-
Measure the thickness of the right ear daily using a caliper.
-
Score the severity of the skin inflammation on the back daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4 for each parameter.[5]
-
-
Termination and Sample Collection: On day 6 (or a later time point depending on the study design), euthanize the mice.
-
Collect blood for systemic analysis.
-
Excise the treated ear and a section of the treated back skin.
-
Divide the skin samples for histological analysis (fix in 10% neutral buffered formalin) and for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
2. Histological Evaluation of Skin Inflammation
-
Procedure:
-
Process the formalin-fixed skin samples for paraffin (B1166041) embedding.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope.
-
Score the sections for the following parameters using a semi-quantitative scale (e.g., 0-4):
-
Epidermal Thickness (Acanthosis): Measure the thickness of the epidermis at several points.
-
Parakeratosis: Presence of nucleated cells in the stratum corneum.
-
Inflammatory Cell Infiltration: Assess the density of inflammatory cells in the dermis.[16]
-
-
3. Measurement of Cytokine Levels in Skin Tissue
-
Procedure:
-
Homogenize the snap-frozen skin samples in a lysis buffer containing protease inhibitors using a bead mill homogenizer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Use a multiplex immunoassay kit (e.g., Luminex-based) to measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-17A, and IL-23.[17][22]
-
Normalize the cytokine concentrations to the total protein concentration of the sample (pg/mg of protein).
-
IV. Mandatory Visualizations
Caption: Mechanism of action of this compound pivalate.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. This compound pivalate: a topical corticosteroid with a unique structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study to assess the occlusivity and moisturization potential of three topical corticosteroid products using the skin trauma after razor shaving (STARS) bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vivo biologic and immunohistochemical analysis of interleukin-1 alpha, beta and tumor necrosis factor during experimental endotoxemia. Kinetics, Kupffer cell expression, and glucocorticoid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mlm-labs.com [mlm-labs.com]
- 15. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histology Scoring System for Murine Cutaneous Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 19. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Clocortolone-Induced Skin Atrophy in Research
Welcome to the technical support center for researchers investigating strategies to minimize clocortolone-induced skin atrophy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced skin atrophy?
This compound pivalate (B1233124), a mid-potency topical corticosteroid, exerts its therapeutic effects by binding to cytosolic glucocorticoid receptors (GR).[1][2] This complex then translocates to the nucleus, where it modulates gene expression.[1][2] This process, while reducing inflammation, can also lead to skin atrophy through several mechanisms:
-
Inhibition of Collagen Synthesis: Glucocorticoids decrease the synthesis of type I and III collagen, the primary structural proteins in the dermis, by reducing the expression of their corresponding mRNAs.[3][4]
-
Suppression of Fibroblast and Keratinocyte Proliferation: The anti-proliferative effects of corticosteroids inhibit the growth of fibroblasts and keratinocytes, which are essential for maintaining dermal and epidermal integrity.
-
Reduction of Hyaluronic Acid: Glucocorticoids can decrease the production of hyaluronic acid, a key component of the extracellular matrix that contributes to skin hydration and volume.
-
Involvement of Atrophy-Related Genes: The GR complex can upregulate genes like FKBP51 and REDD1, which are negative regulators of the mTOR/Akt signaling pathway, a crucial pathway for cell growth and proliferation.[1][5][6]
2. Are there established research models specifically for this compound-induced skin atrophy?
While this compound has a favorable safety profile in clinical settings with a low incidence of reported skin atrophy in short to medium-term use, specific preclinical research models for this compound-induced skin atrophy are not widely published.[6] However, researchers can adapt established models of glucocorticoid-induced skin atrophy that utilize more potent corticosteroids.[7][[“]] The key is to adjust the concentration and duration of this compound application to induce a measurable atrophic response.
3. What are the primary strategies to mitigate corticosteroid-induced skin atrophy in a research setting?
Two main strategies have shown promise in preclinical models for preventing glucocorticoid-induced skin atrophy:
-
Topical Retinoids (e.g., Tretinoin): Co-administration of tretinoin (B1684217) with a topical corticosteroid has been shown to partially protect against epidermal atrophy without compromising the anti-inflammatory effects of the steroid.[9][10][11]
-
PI3K Inhibitors: Inhibitors of the phosphoinositide 3-kinase (PI3K) pathway can protect against glucocorticoid-induced skin atrophy.[1][5][6][[“]] They work by modulating the glucocorticoid receptor's function and preventing the suppression of the mTOR/Akt signaling pathway.[1][5][6]
4. What are the key histological and molecular markers to quantify skin atrophy?
To quantify the extent of skin atrophy and the efficacy of mitigating strategies, the following markers are commonly assessed:
-
Histological Markers:
-
Molecular Markers:
-
Expression levels of type I and type III collagen (COL1A1, COL3A1) via qPCR or Western blot.[3]
-
Levels of procollagen (B1174764) type I C-peptide (PIP) as an indicator of collagen synthesis.[9]
-
Expression of atrophy-related genes like FKBP51 and REDD1.[1][5][6]
-
Proliferation markers such as Ki-67 in the epidermis.
-
Troubleshooting Guides
Issue: Difficulty in Inducing Measurable Skin Atrophy with this compound.
-
Possible Cause: As a mid-potency corticosteroid, this compound may require a longer duration of application or a higher frequency compared to potent steroids to induce significant atrophy.
-
Troubleshooting Steps:
-
Increase Duration: Extend the experimental timeline from a typical 2-3 weeks to 4-6 weeks, with regular assessments.
-
Increase Application Frequency: If applying once daily, consider increasing to twice daily applications.
-
Use of Occlusion: Applying an occlusive dressing over the treatment area can enhance steroid penetration and potentially induce atrophy more readily.[2] However, this should be done cautiously as it can also increase systemic absorption.
-
Positive Control: Always include a potent corticosteroid (e.g., clobetasol (B30939) propionate (B1217596) or fluocinolone (B42009) acetonide) as a positive control to ensure the experimental model is responsive.
-
Issue: Inconsistent Results with Mitigating Agents.
-
Possible Cause: The vehicle, concentration, or timing of the application of the mitigating agent may not be optimal.
-
Troubleshooting Steps:
-
Vehicle Compatibility: Ensure the vehicle used for the mitigating agent is compatible with both the agent and the corticosteroid and does not interfere with skin penetration.
-
Concentration Optimization: Perform a dose-response study for the mitigating agent to determine the most effective concentration.
-
Application Timing: The timing of application can be critical. For example, some studies have applied the corticosteroid in the morning and the mitigating agent (tretinoin) in the evening.[9]
-
Control Groups: Include appropriate control groups: vehicle only, this compound only, and mitigating agent only, to isolate the effects of each component.
-
Experimental Protocols
Note: The following are example protocols adapted from studies using potent corticosteroids and should be optimized for use with this compound.
Protocol 1: Induction of Skin Atrophy in a Mouse Model
-
Animal Model: Use hairless mice (e.g., SKH1) or shave the dorsal skin of C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle Control, this compound, this compound + Mitigating Agent, Mitigating Agent only).
-
Treatment Application:
-
Prepare a solution of this compound pivalate (e.g., 0.1% in a suitable vehicle like acetone (B3395972) or ethanol).
-
Topically apply a defined volume (e.g., 100 µL) of the this compound solution to a marked area on the dorsal skin once or twice daily.
-
Apply the vehicle solution to the control group in the same manner.
-
-
Duration: Continue the treatment for 3 to 6 weeks.
-
Assessment:
-
Measure skin thickness using a caliper at baseline and at weekly intervals.
-
At the end of the experiment, collect skin biopsies for histological and molecular analysis.
-
Protocol 2: Co-administration of a Mitigating Agent (Tretinoin)
-
Follow Protocol 1: For the "this compound + Mitigating Agent" group.
-
Tretinoin Preparation: Prepare a solution of tretinoin (e.g., 0.05% or 0.1% in a suitable vehicle).
-
Application Schedule:
-
Apply the this compound solution in the morning.
-
Apply the tretinoin solution to the same area in the evening. This temporal separation can minimize potential interactions between the formulations.
-
Protocol 3: Co-administration of a Mitigating Agent (PI3K Inhibitor)
-
Follow Protocol 1: For the "this compound + Mitigating Agent" group.
-
PI3K Inhibitor Preparation: Prepare a solution of a PI3K inhibitor (e.g., LY294002) at an appropriate concentration in a suitable vehicle.
-
Application Schedule: The PI3K inhibitor can be mixed with the this compound solution for simultaneous application or applied separately, depending on the experimental design.
Quantitative Data Summary
The following tables summarize quantitative data from studies using potent corticosteroids, which can serve as a benchmark for designing experiments with this compound.
Table 1: Effect of Tretinoin on Betamethasone Dipropionate-Induced Epidermal Thinning
| Treatment Group | Change in Epidermal Thickness | Reduction in Procollagen I Aminopropeptide |
| Betamethasone (0.05%) alone | -19% | -55% |
| Betamethasone (0.05%) + Tretinoin (0.1%) | No significant change | -45% |
Data adapted from a study in psoriatic patients.[9][10]
Table 2: Effect of a PI3K Inhibitor (LY294002) on Fluocinolone Acetonide (FA)-Induced Skin Atrophy in Mice
| Treatment Group | Epidermal Thickness (µm) |
| Control (Vehicle) | ~25 |
| Fluocinolone Acetonide (FA) | ~10 |
| FA + LY294002 | ~20 |
Approximate values interpreted from graphical data in a preclinical mouse model.[1][5][6]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 3. The molecular basis of glucocorticoid-induced skin atrophy: topical glucocorticoid apparently decreases both collagen synthesis and the corresponding collagen mRNA level in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New aspects of the mechanism of corticosteroid-induced dermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors protect against glucocorticoid-induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors protect against glucocorticoid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroid-induced dermal atrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. jwatch.org [jwatch.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Topical tretinoin prevents corticosteroid-induced atrophy without lessening the anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Steroid atrophy--a histological appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Occlusive Dressings with Clocortolone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of occlusive dressings with clocortolone pivalate (B1233124) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound pivalate?
A1: this compound pivalate is a mid-potency topical corticosteroid.[1][2] Its primary mechanism involves penetrating the skin and binding to cytosolic glucocorticoid receptors (GR).[2][3] This drug-receptor complex then translocates to the cell nucleus, where it modulates the expression of specific genes.[3] The key anti-inflammatory effects arise from:
-
Upregulation of anti-inflammatory proteins: It enhances the synthesis of proteins like lipocortin-1, which inhibits phospholipase A2. This action blocks the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3]
-
Downregulation of pro-inflammatory mediators: It suppresses the transcription of genes for pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α).[3][4]
-
Cellular effects: It impedes the accumulation of inflammatory cells, like macrophages and neutrophils, at the application site and reduces capillary permeability, which helps to decrease edema and redness.[3]
dot
Caption: this compound pivalate's intracellular signaling pathway.
Q2: Why is an occlusive dressing used with topical this compound in experiments?
A2: Occlusive dressings substantially increase the percutaneous absorption of topical corticosteroids like this compound.[5][6] The primary factors contributing to this are:
-
Increased Skin Hydration: The dressing traps moisture, hydrating the stratum corneum. This swelling of the skin's outer layer lowers its barrier resistance, facilitating drug penetration.
-
Increased Drug Residence Time: The dressing holds the formulation in close contact with the skin surface, preventing it from being rubbed off and ensuring a continuous supply for absorption.
-
Temperature: The dressing can slightly increase the skin's surface temperature, which may enhance the diffusion rate of the drug.
Due to this enhanced penetration, occlusive dressings can make a mid-potency steroid functionally more potent.[7] Therefore, they are a valuable tool in experimental setups designed to maximize dermal or transdermal delivery or to study the effects of higher localized concentrations.[5][6]
Q3: How does the vehicle of this compound pivalate 0.1% cream contribute to its effects?
A3: The emollient cream base of products like Cloderm® is specifically designed to be non-irritating and to support the skin barrier.[1][5] Key components include white petrolatum and mineral oil, which are occlusive agents that help hydrate (B1144303) the skin, and stearyl alcohol, an emollient.[5][8] The formulation is often free of common irritants like lanolin, propylene (B89431) glycol, and fragrances, making it suitable for sensitive or diseased skin models.[1][5] In an experimental context, the vehicle itself provides some occlusive and moisturizing benefits, which should be accounted for by using the vehicle alone as a control.[1]
Q4: What are the key differences between in vitro and in vivo models for testing this compound with occlusion?
A4: Both in vitro and in vivo models are crucial for a comprehensive understanding of this compound delivery. In vitro methods are excellent for screening and mechanistic studies, while in vivo models provide data that is more reflective of a complete biological system.[9][10]
| Feature | In Vitro Models (e.g., Franz Cells) | In Vivo Models (e.g., Animal Studies) |
| Primary Use | Permeation screening, formulation comparison, mechanistic studies.[11] | Efficacy, safety, pharmacokinetics, and bioavailability studies.[10] |
| Skin Source | Excised human or animal skin (e.g., porcine), artificial membranes.[9] | Live, intact animal (e.g., mouse, rat, pig). |
| Key Measurements | Drug flux, permeability coefficient, drug retention in skin layers.[12] | Clinical response (e.g., reduction in inflammation), systemic absorption, skin atrophy. |
| Advantages | High throughput, lower cost, controlled environment, reduced ethical concerns.[9] | Represents full biological complexity (metabolism, blood flow, immune response). |
| Limitations | Lacks systemic circulation and metabolism, potential for membrane variability.[9] | Higher cost, more complex, ethical considerations, inter-species differences. |
Troubleshooting Guides
Problem 1: High variability in results from in vitro percutaneous absorption studies using Franz diffusion cells.
| Possible Cause | Recommended Solution |
| Inconsistent Occlusive Seal | Ensure the occlusive dressing is cut to a consistent size and applied with uniform, gentle pressure. Verify that there are no air bubbles or channels at the edge of the application area. |
| Membrane Inconsistency | Use skin samples from the same donor and anatomical location. If possible, measure the transepidermal water loss (TEWL) of each skin section before the experiment to ensure barrier integrity is comparable across samples.[13] |
| Air Bubbles in Receptor Chamber | Thoroughly degas the receptor solution (e.g., PBS) before filling the Franz cell. Ensure no bubbles are trapped beneath the membrane, as they can impede diffusion.[14] |
| Inconsistent Formulation Application | Apply a precise, consistent amount of the this compound cream for each cell. Use a positive displacement pipette or weigh the application directly on the membrane.[14] |
| Temperature Fluctuations | Ensure the water bath connected to the Franz cell jackets maintains a constant temperature, typically 32°C to mimic skin surface temperature.[14] |
dot
Caption: Troubleshooting logic for inconsistent experimental results.
Problem 2: Unexpected skin irritation or damage observed in an animal model under occlusion.
| Possible Cause | Recommended Solution |
| Maceration | Prolonged occlusion can lead to over-hydration and breakdown of the stratum corneum (maceration). Reduce the duration of occlusion or use a more breathable semi-occlusive dressing. Schedule periodic visual skin assessments. |
| Vehicle Irritation | The vehicle components, rather than the this compound, may be causing irritation under occlusion. Run a parallel control group using only the vehicle under an occlusive dressing to isolate the effect.[1] |
| Infection | Occlusive dressings create a warm, moist environment that can promote bacterial growth if the skin is contaminated.[15] Ensure the application site is clean before applying the dressing. If signs of infection develop, discontinue occlusion and consider appropriate antimicrobial therapy.[15] |
| Corticosteroid-Induced Atrophy | While less common with mid-potency steroids over short durations, enhanced penetration from occlusion can accelerate skin thinning.[16] This is a time- and dose-dependent effect. For long-term studies, monitor skin thickness and consider intermittent application schedules. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the permeation of this compound pivalate through excised skin.
-
Membrane Preparation:
-
Use excised human or porcine skin, harvested from a consistent anatomical site (e.g., abdomen or back).
-
If using full-thickness skin, dermatomed to a uniform thickness (e.g., 500-750 µm).
-
Thaw frozen skin samples and allow them to equilibrate in phosphate-buffered saline (PBS) at pH 7.4 for at least 30 minutes before mounting.[17]
-
-
Franz Cell Setup:
-
Assemble vertical Franz diffusion cells, ensuring the dermal side of the skin is in contact with the receptor chamber.[18]
-
Fill the receptor chamber with a degassed receptor fluid (e.g., PBS with a solubility enhancer like polysorbate 80 if needed for the lipophilic drug), ensuring no air bubbles are present.[14]
-
Connect the cells to a circulating water bath to maintain the skin surface temperature at 32°C.[14]
-
Allow the system to equilibrate for 30-60 minutes.
-
-
Dosing and Occlusion:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound pivalate 0.1% cream to the epidermal surface of the skin.
-
Cover the application site with the occlusive dressing to be tested (e.g., hydrocolloid or transparent polyurethane film), ensuring a complete seal.[19]
-
For a non-occluded control, leave the application site open to the air.
-
-
Sampling:
-
At predefined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-300 µL) from the receptor chamber's sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[14]
-
-
Sample Analysis:
-
Analyze the concentration of this compound pivalate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
At the end of the experiment, dissemble the cell, wash the skin surface to remove excess formulation, and process the skin (e.g., via solvent extraction or tape stripping) to quantify drug retention.
-
dot
Caption: Workflow for an in vitro permeation study using Franz cells.
Protocol 2: Quantification of Stratum Corneum Drug Levels Using Tape Stripping
This protocol is a minimally invasive method to determine the concentration of this compound within the stratum corneum, either in vivo or ex vivo.[20]
-
Application:
-
Apply the this compound formulation with the occlusive dressing to a defined area of skin (e.g., forearm of a human volunteer or the flank of an animal).
-
After the specified application period, remove the occlusive dressing and gently wipe the skin surface with a dry cloth to remove any unabsorbed formulation.
-
-
Stripping Procedure:
-
Use a consistent, high-quality adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape).[21]
-
Press the first piece of tape firmly onto the treatment area for a few seconds with uniform pressure (a roller can be used to standardize).
-
Rapidly remove the tape in a single, smooth motion.
-
Place the tape strip into a labeled vial containing a suitable extraction solvent.
-
Repeat the process with new pieces of tape for the desired number of strips (typically 10-20) to progressively remove layers of the stratum corneum.[20]
-
-
Drug Extraction:
-
Vortex or sonicate the vials containing the tape strips and solvent to extract the this compound from the corneocytes attached to the tape.
-
-
Analysis:
-
Analyze the this compound concentration in the solvent using a validated HPLC or LC-MS method.
-
The results can be presented as the amount of drug per tape strip, creating a concentration-depth profile within the stratum corneum.[21]
-
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Pivalate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. assets.bmctoday.net [assets.bmctoday.net]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. youtube.com [youtube.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. The Contest of Nanoparticles: Searching for the Most Effective Topical Delivery of Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alterlab.co.id [alterlab.co.id]
- 15. DailyMed - this compound PIVALATE cream [dailymed.nlm.nih.gov]
- 16. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. The use of occlusive dressings: influence on excisional wound healing in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chromatographic Resolution of Clocortolone and its Metabolites
Welcome to the technical support center for the chromatographic analysis of clocortolone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the resolution and overall quality of your chromatographic separations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound and its related compounds.
Question: Why am I observing poor resolution between this compound and its metabolites/impurities?
Answer:
Poor resolution between this compound and its closely related metabolites or impurities is a common challenge due to their structural similarities. Several factors in your HPLC or UPLC-MS/MS method can be optimized to improve separation.
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact selectivity. Acetonitrile typically provides sharper peaks, while methanol (B129727) can offer different selectivity.[1] A systematic evaluation of different solvent ratios is recommended. The pH of the aqueous phase is also critical, especially if the metabolites have ionizable functional groups.
-
Stationary Phase Chemistry: Standard C18 columns are widely used for steroid analysis. However, for structurally similar compounds, alternative stationary phases may provide better resolution. Consider columns with different bonding chemistries, such as C8, phenyl-hexyl, or embedded polar groups, which can offer alternative selectivities.[2]
-
Column Parameters:
-
Particle Size: Smaller particle sizes (e.g., < 2 µm in UPLC) lead to higher efficiency and better resolution.
-
Column Length: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.
-
-
Temperature: Operating the column at an elevated temperature (e.g., 30-40°C) can reduce mobile phase viscosity, improve mass transfer, and lead to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.
-
Flow Rate: A lower flow rate allows for more interaction between the analytes and the stationary phase, which can enhance resolution, but at the cost of longer run times.
Question: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for corticosteroids like this compound can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the chromatographic system.
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups. Employing an end-capped column or a column with a base-deactivated stationary phase can also minimize these interactions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Extra-column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
-
Question: I am seeing ghost peaks in my chromatogram when analyzing this compound. What is the source of these peaks?
Answer:
Ghost peaks are extraneous peaks that can appear in a chromatogram and can originate from several sources.
-
Carryover from Previous Injections: If a portion of the sample from a previous injection is retained in the system (e.g., in the injector or on the column) and elutes in a subsequent run, it will appear as a ghost peak.
-
Solution: Implement a robust needle wash protocol for the autosampler. A strong solvent wash and/or a gradient flush of the column between runs can help remove strongly retained compounds.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Sample Degradation: this compound or its metabolites may degrade in the sample vial or on the column, leading to the appearance of new peaks.
-
Solution: Ensure sample stability by controlling temperature and light exposure. Use a sample diluent that is compatible with the analytes and the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of this compound I should expect to see?
A1: The metabolic pathways of this compound pivalate (B1233124) primarily involve hydrolysis of the pivalate ester to form this compound, followed by further metabolism. Additionally, process-related impurities can be present in the drug substance. A study has identified three key impurities in this compound pivalate:
-
Impurity I: (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate
-
Impurity II: (9R,16R)-9-chloro-4-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate
-
Impurity III: (9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-11,21-dipivalate[3]
These compounds are structurally very similar to the parent drug, making their chromatographic separation challenging.
Q2: Which chromatographic mode is best for separating this compound and its metabolites?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of corticosteroids like this compound.[4] Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) offers higher resolution, sensitivity, and shorter analysis times, making it ideal for complex biological matrices.[1]
Q3: How can I optimize the mobile phase to improve the resolution of this compound and its related compounds?
A3: Mobile phase optimization is a critical step. Start with a common mobile phase for corticosteroids, such as a gradient of acetonitrile and water with 0.1% formic acid. Then, systematically adjust the following parameters:
-
Organic Modifier: Compare the selectivity of acetonitrile and methanol. A ternary mixture of water, acetonitrile, and methanol can sometimes provide unique selectivity.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase the separation time but can significantly improve the resolution of closely eluting peaks.
-
pH: The addition of a small amount of acid (e.g., 0.1% formic acid) helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
Q4: What type of column is recommended for this compound analysis?
A4: A C18 column is a good starting point for developing a separation method for this compound. For enhanced resolution, consider columns with smaller particle sizes (e.g., sub-2 µm for UPLC) and potentially different stationary phase chemistries like phenyl-hexyl or those with polar end-capping to achieve different selectivities.
Data Presentation
Table 1: Comparison of HPLC Conditions for Corticosteroid Analysis (Illustrative Data)
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | C8 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 30-70% B in 15 min | 40-80% B in 20 min | 20-60% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.4 mL/min |
| Temperature | 35°C | 40°C | 30°C |
| This compound RT (min) | 8.5 | 10.2 | 5.1 |
| Impurity I RT (min) | 8.2 | 9.7 | 4.8 |
| Resolution (this compound/Impurity I) | 1.4 | 1.8 | 1.6 |
Note: This table provides illustrative data based on typical corticosteroid separations. Actual retention times and resolution will vary depending on the specific system and conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Pivalate and its Impurities
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound pivalate and its process-related impurities.
2. Materials and Reagents:
-
This compound Pivalate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (reagent grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40-80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound pivalate reference standard in methanol to obtain a concentration of 0.1 mg/mL.
-
Sample Solution (from cream): Accurately weigh an amount of cream equivalent to 1 mg of this compound pivalate into a centrifuge tube. Add 10 mL of methanol, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Metabolites in Biological Matrices
1. Objective: To develop a sensitive and selective UPLC-MS/MS method for the quantification of this compound and its metabolites in plasma.
2. Materials and Reagents:
-
This compound and metabolite reference standards
-
Internal Standard (e.g., a deuterated analog)
-
Acetonitrile (MS grade)
-
Methanol (MS grade)
-
Formic Acid (MS grade)
-
Water (MS grade)
3. UPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-7 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing individual standards. For this compound, a potential transition could be based on its molecular weight.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
Visualizations
Caption: General experimental workflow for the chromatographic analysis of this compound.
Caption: Logical troubleshooting workflow for enhancing chromatographic resolution.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Clocortolone Treatment Protocols in Animal Strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting clocortolone treatment protocols for different animal strains. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound pivalate (B1233124) is a mid-potency synthetic topical corticosteroid.[1] Its primary mechanism of action involves binding to intracellular glucocorticoid receptors.[2][3] This complex then translocates to the nucleus and modulates the transcription of various genes, leading to the suppression of pro-inflammatory cytokines (like interleukins and TNF-α) and other mediators of inflammation.[3][4] It also enhances the synthesis of anti-inflammatory proteins.[3] This multifaceted approach results in anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive effects.[2]
Q2: Why is it necessary to adjust this compound treatment protocols for different animal strains?
Different animal strains, particularly mouse strains, exhibit significant variations in skin structure, barrier function, and immune responses.[5] These differences can influence the percutaneous absorption and pharmacological activity of topically applied drugs like this compound.[5][6] Factors such as skin thickness, hair follicle density, lipid composition, and inherent inflammatory responses can all affect the efficacy and potential side effects of the treatment.[5][6] Therefore, a "one-size-fits-all" protocol is unlikely to be optimal across different strains.
Q3: Which animal strains are commonly used for studying corticosteroid-responsive dermatoses?
Mouse models are frequently used in dermatology research. For atopic dermatitis models, BALB/c and NC/Nga mice are common choices due to their predisposition to developing skin lesions that mimic human atopic dermatitis.[7] Hairless mouse strains, such as SKH1, are often used in topical drug development to minimize the influence of hair on drug absorption.[5] The choice of strain should be carefully considered based on the specific research question.
Q4: What are the key considerations when designing a this compound treatment protocol for a new animal strain?
When designing a protocol for a new strain, it is crucial to consider the following:
-
Skin characteristics of the strain: Thinner skin or a less robust skin barrier may lead to increased drug absorption and a higher risk of systemic side effects.
-
Inflammatory response profile: Strains with a more robust inflammatory response may require adjustments in dosing or treatment duration.
-
The vehicle of the this compound formulation: The cream base can affect drug penetration and skin hydration. The vehicle for this compound pivalate 0.1% cream is designed to be emollient and contains ingredients like white petrolatum and mineral oil to support skin barrier function.[8][9]
-
Pilot studies: It is highly recommended to conduct small-scale pilot studies to determine the optimal dose and application frequency for a specific strain before commencing large-scale experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable or inconsistent results within the same treatment group. | 1. Improper application technique leading to inconsistent dosing.2. Animals licking or grooming the treated area.3. Variations in the skin condition of individual animals at the start of the experiment. | 1. Ensure all personnel are trained on a standardized application procedure. Use a consistent, measured amount of cream for each application.2. Use an Elizabethan collar for a short period after application to prevent ingestion of the cream.[10]3. Carefully score and randomize animals based on the severity of their skin condition before starting treatment. |
| Signs of systemic side effects (e.g., weight loss, changes in organ weight). | 1. Excessive dose or frequency of application.2. Increased systemic absorption due to impaired skin barrier function or the use of occlusive dressings.3. The animal strain may have a higher sensitivity to corticosteroids. | 1. Reduce the dose or frequency of this compound application.[11]2. Avoid using occlusive dressings unless experimentally necessary.[2] Be aware that inflamed skin has increased permeability.[2]3. Conduct a dose-response study to find the minimum effective dose for that particular strain. |
| Lack of therapeutic effect. | 1. Insufficient dose or frequency of application.2. The chosen animal model or strain may be resistant to this class of corticosteroid.3. The vehicle formulation may not be optimal for the skin of the specific animal strain. | 1. Increase the dose or frequency of application, while carefully monitoring for side effects.2. Consider using a different, validated animal model for the specific disease being studied.3. While the commercial this compound cream is generally well-tolerated, you may need to consider if a different vehicle would be more appropriate for your specific experimental conditions.[9] |
| Skin irritation or worsening of the condition after application. | 1. Allergic contact dermatitis to this compound or an ingredient in the vehicle.2. The mechanical action of applying the cream is irritating the skin. | 1. While rare with this compound, contact allergy is a possibility.[9] Consider a vehicle-only control group to rule out reactions to the cream base.2. Ensure a gentle application technique. |
Data Presentation: Strain-Specific Considerations for Topical Treatment
While direct comparative data for this compound across different animal strains is limited in publicly available literature, the following table summarizes key strain-dependent factors that researchers should consider when designing their experimental protocols. This information can help in anticipating potential differences in drug response and in making informed decisions about protocol adjustments.
| Factor | BALB/c Mice | C57BL/6 Mice | NC/Nga Mice | Hairless Mice (e.g., SKH1) | Key Considerations for this compound Treatment |
| Immune Response Profile | Prone to Th2-dominant immune responses, making them suitable for atopic dermatitis models.[12] | Generally exhibit a more balanced or Th1-dominant immune response. | Spontaneously develop atopic dermatitis-like lesions under conventional (non-SPF) conditions, with a strong Th2-dominant response.[7] | Immune response can vary, but the absence of hair follicles alters the skin's immune environment. | The inherent immune bias of the strain will influence the baseline inflammatory state and the response to anti-inflammatory treatment. Strains with a stronger Th2 bias may show a more pronounced response to corticosteroids. |
| Skin Barrier Function | Generally considered to have a competent skin barrier. | Skin barrier properties can differ from BALB/c mice. | Exhibit a defective skin barrier, which is a key feature of their atopic dermatitis phenotype.[7] | The skin barrier can be more fragile and susceptible to damage from hydration compared to human skin.[5] | A compromised skin barrier will likely lead to increased percutaneous absorption of this compound, potentially requiring a lower dose to achieve a therapeutic effect and increasing the risk of systemic side effects. |
| Hair Follicle Density | High density. | High density. | High density. | Lacks hair follicles, which removes a potential route for drug penetration.[5] | The presence of hair follicles can act as a reservoir for topical medications and provide a route for absorption. Protocols may need adjustment between haired and hairless strains to account for this.[6] |
| Typical Application in Dermatitis Models | Commonly used in induced models of atopic dermatitis (e.g., using ovalbumin or haptens). | Also used in various skin inflammation models. | Used as a spontaneous model of atopic dermatitis.[7] | Often used for general topical drug absorption and irritation studies.[5] | The nature of the dermatitis (spontaneous vs. induced) will affect the treatment timeline and outcome measures. |
Experimental Protocols
The following is a detailed, adaptable methodology for a key experiment involving the topical application of this compound in a mouse model of atopic dermatitis. This protocol is based on common practices for inducing contact hypersensitivity and atopic dermatitis-like inflammation in strains like BALB/c.
Experiment: Evaluation of this compound Pivalate 0.1% Cream in a Hapten-Induced Atopic Dermatitis-like Mouse Model
1. Animal Strain Selection:
-
BALB/c mice are a suitable choice due to their well-characterized immune responses.
-
Age: 6-8 weeks old.
-
Sex: Female mice are often used as they tend to have less aggressive behavior, leading to fewer skin injuries from fighting.
2. Induction of Atopic Dermatitis-like Inflammation:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen and the dorsal side of the ears.
-
Apply a sensitizing agent, such as 0.5% 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil vehicle, to the shaved abdomen.
-
-
Challenge (e.g., starting on Day 5):
-
Apply a lower concentration of the sensitizing agent (e.g., 0.2% DNCB) to the dorsal side of the ears every 2-3 days for a period of 2-3 weeks to elicit a chronic inflammatory response.
-
3. This compound Treatment Protocol:
-
Treatment Groups:
-
Naive (no sensitization or treatment)
-
Vehicle Control (sensitized and challenged, treated with the cream vehicle only)
-
This compound Treatment (sensitized and challenged, treated with this compound pivalate 0.1% cream)
-
-
Application:
-
Beginning after the first challenge (or as per experimental design), apply a standardized amount (e.g., 20-30 mg) of the this compound cream or vehicle to the inflamed ear skin once or twice daily. The recommended application frequency for this compound pivalate cream is up to three times a day.[13]
-
Use a cotton-tipped applicator to gently spread the cream.
-
-
Duration: Continue treatment for the duration of the challenge period (e.g., 2-3 weeks).
4. Outcome Measures:
-
Clinical Scoring: At regular intervals, assess the severity of skin inflammation based on erythema (redness), edema (swelling), and excoriation/erosion. Use a standardized scoring system (e.g., 0-3 for each parameter).
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Histology: At the end of the experiment, collect ear tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Immunological Analysis: Analyze tissue or draining lymph nodes for cytokine levels (e.g., IL-4, IL-5, IFN-γ) via ELISA or qPCR, and for immune cell populations via flow cytometry.
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. What is this compound Pivalate used for? [synapse.patsnap.com]
- 5. ten-bio.com [ten-bio.com]
- 6. In vitro percutaneous absorption in mouse skin: influence of skin appendages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nc/Nga mice model - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Transitioning From Brand to Generic With Topical Products and the Importance of Maintaining the Formulation and Therapeutic Profiles of the Original Product: Focus on this compound Pivalate 0.1% Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Mouse strain-dependent differences in enhancement of immune responses by C3d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Technical Support Center: Mitigating Vehicle Effects in Clocortolone Topical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with clocortolone pivalate (B1233124) 0.1% cream. The focus is on understanding and mitigating the impact of vehicle effects to ensure accurate assessment of the active pharmaceutical ingredient's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the vehicle in this compound pivalate 0.1% cream?
A1: The vehicle for this compound pivalate 0.1% cream is a water-washable emollient base. Its key components include white petrolatum, mineral oil, and stearyl alcohol, which provide occlusive and humectant properties to maintain the integrity of the stratum corneum permeability barrier.[1][2] Other ingredients are benzyl (B1604629) alcohol, carbomer homopolymer Type B, edetate disodium, methylparaben, polyoxyl 40 stearate, propylparaben, purified water, and sodium hydroxide.[1][3]
Q2: Why is it crucial to consider the vehicle's effect in this compound studies?
A2: Topical vehicles are not inert and can have their own therapeutic effects, such as improving skin hydration and barrier function.[4] This "vehicle effect" can sometimes mask the true efficacy of the active ingredient, making it difficult to demonstrate a statistically significant difference between the active treatment and the vehicle control.[5] In clinical trials of this compound pivalate 0.1% cream, the vehicle has shown some positive effects, although the active drug consistently demonstrates superior efficacy.[6][7]
Q3: What are the common adverse events associated with the this compound vehicle?
A3: In clinical trials, the vehicle for this compound pivalate 0.1% cream has been associated with localized skin reactions such as dryness, irritation, or secondary infection in a small percentage of patients.[6] However, the incidence of these events is generally low.[6]
Q4: How can the impact of the vehicle effect be minimized in clinical trial design?
A4: Several study design strategies can be employed to mitigate the vehicle response. These include:
-
Run-in Periods: A run-in phase where all participants receive the vehicle can help identify and exclude "vehicle responders" before randomization.
-
Withdrawal Designs: In this design, all participants initially receive the active treatment. Those who respond are then randomized to either continue with the active treatment or switch to the vehicle. This design helps to assess the maintenance of effect and can reduce the duration of vehicle treatment for responders.
Q5: What is a vasoconstrictor assay (VCA) and why is it relevant for this compound studies?
A5: The vasoconstrictor assay is a pharmacodynamic study used to determine the potency of topical corticosteroids.[8] It measures the degree of skin blanching (vasoconstriction) caused by the steroid.[8] This assay is a key method for comparing the bioequivalence of different topical corticosteroid formulations and can help in understanding the contribution of the vehicle to the overall effect.[8][9]
Troubleshooting Guides
Issue 1: High Variability in Vasoconstrictor Assay (VCA) Results
Possible Causes:
-
Subject Selection: A significant portion of the population may be non-responders to topical corticosteroids.[10]
-
Chromameter Use: Improper calibration or inconsistent use of the chromameter can lead to measurement variability.[10]
-
Application Technique: Inconsistent application of the product can affect the dose delivered to the skin.
-
Environmental Factors: Skin temperature and humidity can influence the vasoconstrictor response.
Troubleshooting Steps:
-
Implement a Screening Phase: Screen potential subjects for their ability to produce a clear blanching response to a known potent corticosteroid before enrolling them in the main study.[10]
-
Standardize Chromameter Procedures: Ensure all operators are thoroughly trained on the proper calibration and use of the chromameter.[10] Standardize the pressure applied during measurements.
-
Controlled Product Application: Use a standardized procedure for applying a precise amount of the cream to the designated skin sites.
-
Controlled Environment: Conduct the assay in a temperature and humidity-controlled room. Allow subjects to acclimate to the room conditions before the assay begins.
-
Sufficient Washout Period: Ensure an adequate washout period between applications to allow the skin to return to its baseline state.[10]
Issue 2: Failure to Demonstrate Statistical Superiority of this compound over Vehicle
Possible Causes:
-
High Vehicle Response: The emollient nature of the vehicle may be providing a significant therapeutic benefit, reducing the apparent difference between the active and control groups.
-
Insufficient Sample Size: The study may not be adequately powered to detect a statistically significant difference, especially if the vehicle effect is substantial.
-
Inappropriate Efficacy Endpoints: The chosen primary endpoints may not be sensitive enough to capture the full therapeutic benefit of the active ingredient over the vehicle.
Troubleshooting Steps:
-
Refine Study Design: Consider using a withdrawal or run-in study design to minimize the impact of the vehicle response.
-
Power Analysis: Conduct a thorough power analysis based on expected effect sizes for both the active and vehicle groups to ensure an adequate sample size.
-
Select Sensitive Endpoints: Utilize a range of objective and subjective efficacy measures, including investigator and patient global assessments, and specific symptom scores (e.g., pruritus, erythema).
-
Statistical Analysis Plan: Pre-specify a detailed statistical analysis plan that accounts for potential vehicle effects and includes appropriate statistical tests.
Issue 3: Management of Application Site Reactions
Possible Causes:
-
Irritation from Excipients: Some individuals may be sensitive to certain ingredients in the vehicle, such as preservatives.[2]
-
Underlying Skin Condition: The application site reaction may be a manifestation of the underlying dermatosis.
Troubleshooting Steps:
-
Patient Education: Instruct patients on the proper application of the cream (a thin layer, rubbed in gently) to minimize the risk of irritation.[1][11]
-
Monitor and Document: Carefully monitor and document all application site reactions, noting their severity and duration.
-
Discontinuation if Severe: If severe irritation develops, the topical corticosteroid should be discontinued (B1498344) and appropriate alternative therapy instituted.[3]
-
Consider Patch Testing: In cases of suspected allergic contact dermatitis, patch testing to the vehicle components may be warranted.
Quantitative Data Summary
Table 1: Efficacy of this compound Pivalate 0.1% Cream vs. Vehicle in Atopic Dermatitis/Eczematous Dermatitis
| Timepoint | This compound Pivalate 0.1% Cream (Good or Excellent Response) | Vehicle (Good or Excellent Response) |
| Day 4 | 48% | 27% |
| Day 7 | 64% | 41% |
| Day 14 | 75% | 51% |
Data from six parallel, double-blind, placebo-controlled trials with 109 patients on active treatment and 100 on vehicle.[6]
Table 2: Efficacy of this compound Pivalate 0.1% Cream vs. Vehicle in Psoriasis and Contact Dermatitis
| Condition | This compound Pivalate 0.1% Cream (Good or Excellent Response) | Vehicle (Good or Excellent Response) | P-value |
| Psoriasis (28 days) | 44% (n=50) | 24% (n=50) | <0.05 |
| Contact Dermatitis (21 days) | 87% (n=23) | 50% (n=16) | <0.05 |
Data from two controlled clinical trials.[6]
Table 3: Incidence of Adverse Events in Atopic Dermatitis/Eczematous Dermatitis Studies
| Adverse Event | This compound Pivalate 0.1% Cream (n=109) | Vehicle (n=100) |
| Dryness and/or Skin Irritation | 3.4% (4 patients) | 10.4% (11 patients) |
| Secondary Infection | 0% | Reported in the 10.4% |
Data from six parallel, double-blind, placebo-controlled trials.[6]
Experimental Protocols
Protocol 1: Vasoconstrictor Assay (VCA) for this compound Potency Assessment
Objective: To assess the vasoconstrictor potency of a this compound pivalate formulation compared to a reference standard and vehicle control.
Methodology:
-
Subject Selection: Recruit healthy volunteers with no skin diseases who have demonstrated a positive blanching response in a preliminary screening.
-
Site Demarcation: Mark multiple 1 cm² application sites on the volar aspect of the forearms.
-
Baseline Measurement: Measure the baseline skin color of each site using a calibrated chromameter. The 'a*' value (redness) is the primary parameter of interest.[10]
-
Product Application: Randomly apply a standardized amount (e.g., 10 µL) of the test this compound formulation, reference standard, and vehicle to the designated sites. Leave some sites untreated as controls.
-
Occlusion: Cover the application sites with an occlusive dressing for a specified duration (e.g., 6 hours).
-
Product Removal: At the end of the application period, carefully remove the occlusive dressing and any residual product.[10]
-
Post-Application Measurements: Measure the skin color at each site with the chromameter at multiple time points after product removal (e.g., 2, 4, 6, 12, and 24 hours).
-
Data Analysis: Calculate the change in the 'a' value from baseline (Δa) for each site at each time point. The Area Under the Effect Curve (AUEC) for Δa* is calculated to determine the overall vasoconstrictor response.[10]
Protocol 2: Double-Blind, Vehicle-Controlled Clinical Trial for this compound in Atopic Dermatitis
Objective: To evaluate the efficacy and safety of this compound pivalate 0.1% cream compared to its vehicle in subjects with mild to moderate atopic dermatitis.
Methodology:
-
Patient Recruitment: Recruit subjects meeting the inclusion criteria for atopic dermatitis (e.g., based on Hanifin and Rajka criteria) and obtain informed consent.
-
Randomization: Randomize subjects in a double-blind manner to receive either this compound pivalate 0.1% cream or the vehicle cream.
-
Treatment Regimen: Instruct subjects to apply a thin layer of the assigned cream to the affected areas three times daily for 14 days.[6][12]
-
Efficacy Assessments: Conduct efficacy assessments at baseline, Day 4, Day 7, and Day 14. Assessments should include:
-
Investigator's Global Assessment (IGA) of disease severity.
-
Eczema Area and Severity Index (EASI) score.
-
Visual Analog Scale (VAS) for pruritus.
-
-
Safety Monitoring: Monitor and record all adverse events at each study visit.
-
Statistical Analysis: Compare the change from baseline in efficacy parameters between the active and vehicle groups using appropriate statistical tests (e.g., ANCOVA). The primary endpoint is typically the proportion of subjects achieving a certain level of improvement on the IGA scale at Day 14.
Visualizations
Caption: Workflow for a Vasoconstrictor Assay (VCA).
Caption: Workflow for a Vehicle-Controlled Clinical Trial.
Caption: Troubleshooting Logic for High VCA Variability.
References
- 1. DailyMed - this compound PIVALATE cream [dailymed.nlm.nih.gov]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. This compound Pivalate Cream, 0.1% [dailymed.nlm.nih.gov]
- 4. Topical corticosteroid vehicle composition and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. remedypublications.com [remedypublications.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
Validation & Comparative
A Comparative Analysis of Clocortolone and Hydrocortisone: Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory potencies of clocortolone and hydrocortisone (B1673445), two corticosteroids widely used in dermatology. The information presented herein is supported by a review of available experimental data and is intended to be a valuable resource for research and development in the field of topical anti-inflammatory drugs.
Introduction
This compound pivalate (B1233124) and hydrocortisone are both synthetic corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway.[1][2] However, they differ significantly in their potency, which is a critical factor in their clinical application. This compound is classified as a medium-potency topical corticosteroid (Class 4), whereas hydrocortisone is considered a low-potency agent (Class 7).[3][4] This difference in potency can be attributed to variations in their molecular structure, which influence their lipophilicity and affinity for the glucocorticoid receptor.[1]
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both this compound and hydrocortisone function by binding to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors, such as NF-κB. This genomic action results in the reduced production of inflammatory mediators like prostaglandins (B1171923) and cytokines, ultimately leading to the suppression of the inflammatory response.[1][2]
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Anti-Inflammatory Potency
| Parameter | This compound Pivalate 0.1% | Hydrocortisone 1% | Reference |
| Potency Classification | Medium (Class 4) | Low (Class 7) | [3][4] |
| Vasoconstrictor Assay | Data not available | A minimum epidermal reservoir of 200 µg/g of tissue is needed for a definite response. | [5] |
| Croton Oil-Induced Ear Edema | Data not available | 0.1% hydrocortisone shows comparable efficacy to 5% Na-ibuprofen in reducing edema. | [6] |
| Glucocorticoid Receptor Binding Affinity (Kd) | Data not available | ~17.5-24.6 nmol/L (for cortisol in human mononuclear leukocytes) | [7] |
Note: The table summarizes the available data. A direct quantitative comparison is challenging due to the lack of head-to-head studies in the public domain.
Experimental Protocols
The assessment of the anti-inflammatory potency of topical corticosteroids relies on standardized in vivo and in vitro experimental models.
In Vivo Models
1. Vasoconstrictor Assay (McKenzie-Stoughton Test)
This assay is the gold standard for determining the potency of topical corticosteroids and is based on the ability of these drugs to cause cutaneous vasoconstriction, leading to skin blanching.
-
Protocol:
-
A small amount of the corticosteroid formulation is applied to a designated area on the forearm of healthy volunteers.
-
The area is often covered with an occlusive dressing for a specified period (e.g., 6-16 hours).
-
After removal of the dressing, the degree of skin blanching is visually assessed at various time points by trained observers using a graded scale.
-
Alternatively, a chromameter can be used for a more objective measurement of the change in skin color.
-
The dose-response is evaluated by applying different concentrations of the corticosteroid or for varying durations, and the effective dose 50 (ED50) can be calculated.[8]
-
Caption: Vasoconstrictor Assay Workflow.
2. Croton Oil-Induced Ear Edema Model
This is a widely used animal model to evaluate the anti-inflammatory activity of topical agents. Croton oil is a potent irritant that induces a localized inflammatory response.
-
Protocol:
-
A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the surface of a mouse's ear.
-
The test compound (this compound or hydrocortisone) is applied topically to the ear, either before or after the application of croton oil.
-
After a specific time interval (e.g., 4-6 hours), the animal is euthanized, and a biopsy punch is used to collect a standardized section of the ear.
-
The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to determine the degree of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to a control group that receives only the vehicle.[9][10][11][12]
-
Caption: Croton Oil-Induced Ear Edema Model Workflow.
In Vitro Model
Glucocorticoid Receptor Binding Assay
This assay measures the affinity of a corticosteroid for the glucocorticoid receptor, which is a key determinant of its potency.
-
Protocol:
-
A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable cell line or tissue.
-
A radiolabeled glucocorticoid (e.g., [3H]dexamethasone) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or hydrocortisone) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The dissociation constant (Kd) can then be calculated to quantify the binding affinity.[2]
-
Conclusion
Based on its classification as a medium-potency corticosteroid and the structural features that enhance its lipophilicity and receptor affinity, this compound exhibits a significantly higher anti-inflammatory potency compared to the low-potency hydrocortisone. While direct quantitative comparisons from preclinical studies are not extensively documented, the established potency rankings provide a reliable framework for their differential application in clinical practice. The experimental protocols described herein represent the standard methodologies for the continued evaluation and comparison of these and other novel corticosteroid compounds.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Skin levels and vasoconstrictor assay of topically applied hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of croton oil induced rabbit ear swelling and evaluation of anti-inflammatory agents with a standard low pressure caliper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmp-compliance.org [gmp-compliance.org]
- 9. mdpi.com [mdpi.com]
- 10. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Clocortolone and Betamethasone on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two topical corticosteroids, clocortolone pivalate (B1233124) and betamethasone (B1666872), focusing on their effects on inflammatory cytokine profiles. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering a concise overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction
This compound pivalate and betamethasone are synthetic glucocorticoids utilized for their potent anti-inflammatory and immunosuppressive properties.[1][2] They are staples in the treatment of various inflammatory skin conditions.[1][2] Their therapeutic effects are largely attributed to their ability to modulate the expression of a wide array of signaling molecules, most notably cytokines. Understanding the nuanced differences in their impact on cytokine profiles is crucial for targeted therapeutic development and clinical application. Both corticosteroids exert their effects by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators.[1][3]
Comparative Analysis of Cytokine Modulation
While both this compound and betamethasone are known to suppress pro-inflammatory cytokines, the extent of available quantitative data on their specific effects differs significantly in the reviewed literature.
Betamethasone has been the subject of multiple studies quantifying its impact on a range of cytokines. In an in vitro study using a peripheral blood mononuclear cell (PBMC) model, betamethasone demonstrated potent suppression of soluble cytokines.[2][4] Another study on J774A.1 mouse macrophages showed that solid lipid nanoparticles containing betamethasone significantly reduced the production of TNF-α and IL-6.
This compound , a mid-potency topical corticosteroid, is also known to suppress pro-inflammatory cytokines such as interleukins, tumor necrosis factor-alpha (TNF-α), and interferon-gamma.[3] This is achieved by reducing the production of these cytokines and inhibiting the migration of inflammatory cells to the affected area.[5] However, specific quantitative data from head-to-head comparative studies or even individual in vitro studies detailing the percentage of inhibition or concentration-dependent effects on a broad panel of cytokines are not as readily available in the public domain.
Quantitative Data on Cytokine Inhibition
The following table summarizes the available quantitative data on the effects of betamethasone on various cytokine levels from in vitro studies. A corresponding quantitative dataset for this compound is not available in the reviewed literature, representing a notable data gap.
| Cytokine | Drug | Cell Type/Model | Stimulation | Effect | Significance |
| TNF-α | Betamethasone | J774A.1 Macrophages | LPS | Significant Decrease | p < 0.05 |
| IL-6 | Betamethasone | J774A.1 Macrophages | LPS | Significant Decrease | p < 0.05 |
| Soluble Cytokines | Betamethasone | PBMCs | Various (PHA, LPS, etc.) | Potent Suppression | p < 0.05 |
Note: The lack of quantitative data for this compound in this table highlights a significant gap in the publicly available research literature. Further studies are required to provide a direct quantitative comparison.
Signaling Pathways and Mechanism of Action
Both this compound and betamethasone are glucocorticoids and share a common mechanism of action. They passively diffuse through the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.
Once in the nucleus, the glucocorticoid-GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, preventing them from activating the transcription of pro-inflammatory cytokine genes.
This dual action leads to a potent anti-inflammatory effect by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while potentially increasing the expression of anti-inflammatory cytokines like IL-10.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of corticosteroid effects on cytokine profiles.
In Vitro Cell Culture and Treatment
-
Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Conditions: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 humidified incubator.
-
Stimulation: To induce cytokine production, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL or Phytohemagglutinin (PHA).
-
Treatment: Cells are pre-treated with varying concentrations of this compound pivalate or betamethasone for 1-2 hours before the addition of the inflammatory stimulus.
-
Sample Collection: Cell culture supernatants are collected at various time points (e.g., 6, 24, 48 hours) post-stimulation, centrifuged to remove cellular debris, and stored at -80°C for cytokine analysis.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.
-
Enzyme Conjugation: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. Cytokine concentrations in the samples are calculated based on the standard curve.
Cytokine Measurement by Cytometric Bead Array (CBA)
-
Bead Preparation: A mixture of capture beads, each coated with a specific antibody for a different cytokine and having a distinct fluorescence intensity, is prepared.
-
Sample Incubation: The mixed capture beads are incubated with the cell culture supernatants or standards, along with a phycoerythrin (PE)-conjugated detection antibody mixture, for 2-3 hours at room temperature, protected from light. This forms a sandwich complex.
-
Washing: The beads are washed to remove unbound reagents.
-
Data Acquisition: The samples are acquired on a flow cytometer. The distinct bead populations are identified based on their fluorescence, and the amount of each cytokine is quantified by the PE fluorescence intensity.
-
Data Analysis: The data is analyzed using specific software to generate a standard curve for each cytokine and determine the concentrations in the unknown samples.
Conclusion
Both this compound and betamethasone are effective anti-inflammatory agents that function through the glucocorticoid receptor signaling pathway to suppress the production of pro-inflammatory cytokines. While there is a body of quantitative evidence detailing the specific cytokine-modulating effects of betamethasone, similar granular data for this compound is not as prevalent in the reviewed literature. This data gap underscores the need for further head-to-head in vitro and in vivo studies to enable a more direct and quantitative comparison of their effects on cytokine profiles. Such research would be invaluable for optimizing their clinical use and for the development of next-generation anti-inflammatory therapeutics.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound Pivalate used for? [synapse.patsnap.com]
A Mechanistic Showdown: Clocortolone vs. Tacrolimus in Inflammatory Dermatoses
In the landscape of topical treatments for inflammatory skin conditions such as atopic dermatitis, both corticosteroids and calcineurin inhibitors represent cornerstone therapeutic classes. This guide provides a detailed comparative analysis of clocortolone, a mid-potency corticosteroid, and tacrolimus (B1663567), a topical calcineurin inhibitor. We delve into their distinct mechanisms of action, present comparative clinical efficacy and safety data, and outline the experimental methodologies used to generate this evidence, offering researchers, scientists, and drug development professionals a comprehensive mechanistic and clinical overview.
At a Glance: this compound vs. Tacrolimus
| Feature | This compound | Tacrolimus |
| Drug Class | Topical Corticosteroid | Topical Calcineurin Inhibitor[1][2] |
| Primary Mechanism | Glucocorticoid Receptor Agonist[3][4] | Calcineurin Inhibition[1][2] |
| Key Molecular Target | Glucocorticoid Receptor (GR)[5][6] | FKBP12, Calcineurin[1][7] |
| Effect on Gene Transcription | Upregulates anti-inflammatory genes (e.g., lipocortin-1), downregulates pro-inflammatory genes (e.g., cytokines, chemokines)[5][6] | Inhibits transcription of IL-2, IL-3, IL-4, IL-5, GM-CSF, and TNF-α[7] |
| Common Clinical Use | Inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses[6][8] | Atopic dermatitis, particularly when topical corticosteroids are not advisable[1][7] |
| Potential for Skin Atrophy | Yes, with long-term use[8] | No[1] |
Unraveling the Mechanisms of Action
This compound and tacrolimus exert their anti-inflammatory effects through fundamentally different intracellular pathways.
This compound: A Classic Glucocorticoid Pathway
As a corticosteroid, this compound's mechanism of action is centered on its interaction with the glucocorticoid receptor (GR).[3][4] Upon topical application, this compound penetrates the skin and binds to cytosolic GRs.[5] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[5]
Once in the nucleus, the this compound-GR complex modulates gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins. A key example is the upregulation of lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8][9]
-
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a reduction in the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6]
Additionally, this compound exhibits vasoconstrictive properties, which help to reduce erythema and swelling at the site of inflammation.[10][8][9]
References
- 1. IGA [usdermed.com]
- 2. researchgate.net [researchgate.net]
- 3. eczemacouncil.org [eczemacouncil.org]
- 4. community.the-hospitalist.org [community.the-hospitalist.org]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigators' Global Assessment of Atopic Dermatitis - eIGA [eiga.dermavalue.com]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. Severity scoring of atopic dermatitis: the SCORAD index. Consensus Report of the European Task Force on Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. anzctr.org.au [anzctr.org.au]
Assessing the Relative Potency of Clocortolone Pivalate and Clocortolone Caproate: A Comparative Guide for Researchers
An objective comparison of the performance of clocortolone pivalate (B1233124) and this compound caproate, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative therapeutic potential.
Introduction
This compound, a synthetic fluorinated corticosteroid, is utilized in topical formulations for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its therapeutic efficacy is modulated by the esterification of the C21 hydroxyl group, which influences its lipophilicity, penetration, and ultimately, its potency. This guide provides a comparative analysis of two such esters: this compound pivalate and this compound caproate.
This compound pivalate is a well-established mid-potency topical corticosteroid, classified as a Class 4 agent.[2][3] It is commercially available and has been the subject of numerous clinical studies. In contrast, while this compound caproate is documented as a caproate ester of this compound with potential applications in treating inflammatory skin conditions, there is a notable absence of publicly available quantitative experimental data to definitively establish its potency. This guide will therefore present a comprehensive overview of the known potency of this compound pivalate, detail the experimental methodologies used for its assessment, and offer a theoretical comparison with this compound caproate based on structure-activity relationships.
Data Presentation: Quantitative Analysis of this compound Pivalate
Currently, quantitative potency data for this compound caproate from standardized assays are not available in the public domain. The following table summarizes the established potency and relevant physicochemical properties of this compound pivalate.
| Parameter | This compound Pivalate | This compound Caproate |
| Potency Classification | Mid-potency (Class 4) | Not established |
| Vasoconstrictor Assay Data | Established as a mid-potency agent | No data available |
| Glucocorticoid Receptor (GR) Binding Affinity | Functions as a GR agonist | Presumed GR agonist, no quantitative data available |
| Clinical Efficacy | Proven effective for various dermatoses[4][5] | No clinical trial data available |
Theoretical Comparison Based on Structure-Activity Relationships
The potency of a topical corticosteroid is significantly influenced by its chemical structure, particularly the nature of the ester group at the C21 position. This esterification impacts the drug's lipophilicity, which in turn affects its ability to penetrate the stratum corneum and reach the target glucocorticoid receptors in the epidermis and dermis.
-
This compound Pivalate: The pivalate ester is a bulky, branched-chain moiety. This structure contributes to the moderate lipophilicity of the molecule, allowing for effective skin penetration and sustained release.
-
This compound Caproate: The caproate ester is a straight-chain hexanoate. Generally, increasing the chain length of the ester can increase lipophilicity up to a certain point, potentially leading to enhanced skin penetration and potency. However, an excessively long or bulky ester can sometimes hinder receptor binding.
Experimental Protocols
The assessment of topical corticosteroid potency relies on a combination of in vivo and in vitro experimental models. The following are detailed methodologies for key experiments cited in the evaluation of corticosteroids like this compound pivalate.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay is the gold standard for determining the potency of topical corticosteroids and is based on the ability of these drugs to cause cutaneous vasoconstriction, resulting in skin blanching.
Protocol:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Drug Application: Small, defined areas on the volar forearm are marked. A standardized amount of the test compound (e.g., this compound pivalate 0.1% cream) and a vehicle control are applied to these sites.
-
Occlusion: The application sites are covered with an occlusive dressing to enhance drug penetration.
-
Application Duration: The dressings are left in place for a specified period, typically several hours.
-
Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching is visually assessed at various time points by trained observers who are blinded to the treatment. A grading scale (e.g., 0-4, from no blanching to maximal blanching) is used.
-
Data Analysis: The blanching scores are recorded and analyzed to determine the potency relative to other corticosteroids.
Caption: Workflow of the Vasoconstrictor Assay.
Glucocorticoid Receptor (GR) Binding Assay
This in vitro assay measures the affinity of a corticosteroid for the glucocorticoid receptor, providing a mechanistic basis for its potency.
Protocol:
-
Receptor Source: A source of glucocorticoid receptors is prepared, typically from a cell line (e.g., human A549 lung carcinoma cells) or tissue homogenates.
-
Radioligand: A radiolabeled corticosteroid with high affinity for the GR (e.g., [³H]-dexamethasone) is used.
-
Competitive Binding: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound pivalate).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free radioligand using methods like filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is inversely proportional to the binding affinity.
Caption: Workflow of a GR Binding Assay.
Signaling Pathway of Topical Corticosteroids
Topical corticosteroids exert their anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor.
Caption: Corticosteroid Signaling Pathway.
Conclusion
This compound pivalate is a well-characterized mid-potency topical corticosteroid with proven clinical efficacy. Its potency has been established through standard experimental protocols such as the vasoconstrictor assay. While this compound caproate is a known ester of this compound, a comprehensive assessment of its relative potency is hindered by the lack of available quantitative experimental data. Based on structure-activity relationships, it is plausible that this compound caproate possesses a comparable potency profile to the pivalate ester, though this remains to be experimentally confirmed. Further research, including direct comparative studies utilizing the methodologies outlined in this guide, is necessary to definitively determine the relative potency of this compound pivalate and this compound caproate and to fully elucidate their respective therapeutic potentials.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of a series of novel topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroid - Wikipedia [en.wikipedia.org]
cross-validation of clocortolone's efficacy in different psoriasis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of clocortolone pivalate (B1233124), a mid-potency topical corticosteroid, across various preclinical and clinical models of psoriasis. By examining its performance in in vivo, in vitro, and ex vivo systems, alongside clinical trial data, this document aims to offer a clear perspective on its therapeutic potential and mechanisms of action.
Mechanism of Action: A Glucocorticoid Receptor Agonist
This compound pivalate operates as a classic glucocorticoid receptor (GR) agonist.[1] Upon topical application, it penetrates the skin and binds to cytosolic GRs. This complex then translocates to the nucleus, where it modulates gene expression.[1] This genomic action leads to the suppression of pro-inflammatory cytokines like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), key drivers of psoriasis.[1] Additionally, this compound enhances the synthesis of anti-inflammatory proteins and inhibits the accumulation of inflammatory cells such as neutrophils and macrophages at the site of inflammation.[1]
The primary signaling pathway implicated in psoriasis is the IL-23/Th17 axis, which results in the production of IL-17 and IL-22, leading to keratinocyte hyperproliferation and sustained inflammation. Corticosteroids like this compound exert their anti-inflammatory effects by inhibiting critical components of this and other inflammatory pathways.
Cross-Model Efficacy of this compound and Other Corticosteroids
While direct head-to-head preclinical data for this compound pivalate in standardized psoriasis models is not extensively published, its clinical efficacy is well-documented.[2][3][4] The following tables summarize the available clinical data for this compound and provide comparative data for other topical corticosteroids in various preclinical models to contextualize its expected performance.
Table 1: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound | Potency | Dose/Frequency | Key Efficacy Endpoints | Reference |
| Clobetasol (B30939) Propionate 0.05% | Super-potent | Daily for 4 days | - Significant reduction in ear thickness- Significant reduction in PASI score components (erythema, scaling, thickness) | [5] |
| Betamethasone (B1666872) Valerate (B167501) 0.1% | Potent | Daily for 6 days | - Significant reduction in PASI score vs. vehicle | [6] |
| Tacrolimus 0.1% | Calcineurin Inhibitor | Daily for 7 days | - Moderate reduction in PASI score, less effective than Clobetasol | [7] |
| This compound Pivalate 0.1% | Mid-potency | N/A | Expected to show significant reduction in PASI score and epidermal thickness compared to vehicle, but less pronounced than super-potent corticosteroids. | Inferred |
Table 2: Ex Vivo Efficacy in Human Psoriatic Skin Explants
| Compound | Potency | Key Efficacy Endpoints | Reference |
| Betamethasone Dipropionate | Potent | - Reduced expression of pro-inflammatory cytokines and chemokines | [8] |
| Anti-IL-17A Antibody | Biologic | - Reduced expression of IL-17A downstream markers (IL-8, DEFB4) | [8] |
| This compound Pivalate 0.1% | Mid-potency | Expected to reduce the expression of pro-inflammatory mediators. | Inferred |
Table 3: Clinical Efficacy in Human Plaque Psoriasis
| Compound | Potency | Study Duration | Key Efficacy Endpoints | Reference |
| This compound Pivalate 0.1% Cream | Mid-potency | 28 days | - Superiority to vehicle by day 7, continuing at days 14, 21, and 28. | [3] |
| This compound Pivalate 0.1% Cream | Mid-potency | 21 days | - 66% of patients with facial psoriasis had good-to-excellent responses. | [2] |
| Clobetasol Propionate 0.05% Ointment | Super-potent | 6 months | - Showed greater improvement and longer clearance of lesions compared to betamethasone valerate. | [6] |
| Betamethasone Valerate 0.1% Ointment | Potent | 6 weeks | - 61.4% mean reduction in PASI score. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for the key models discussed.
In Vivo: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used model that recapitulates many features of human psoriasis, including skin inflammation, erythema, scaling, and epidermal thickening, driven by the IL-23/IL-17 axis.[5]
Detailed Steps:
-
Animal Preparation: Use female C57BL/6 or BALB/c mice, 7-8 weeks old. Allow for an acclimatization period. Shave a designated area on the dorsal skin.
-
Psoriasis Induction: Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved area and one ear for 5 to 8 consecutive days.[10]
-
Treatment: Begin topical application of the test article (e.g., this compound pivalate 0.1% cream), a comparator (e.g., another corticosteroid), or a vehicle control. Treatment can be prophylactic (starting on day 0) or therapeutic (starting after the onset of inflammation, e.g., day 2).[5]
-
Efficacy Assessment:
-
Terminal Analysis: At the end of the study, euthanize the mice and collect skin tissue for:
-
Histology: Stain with Hematoxylin and Eosin (H&E) to measure epidermal thickness (acanthosis).
-
Immunohistochemistry: Stain for markers of proliferation (e.g., Ki67) and immune cell infiltration.
-
Gene and Protein Expression: Analyze the expression of key cytokines (e.g., IL-17A, IL-23, TNF-α) using qPCR or ELISA.[5]
-
In Vitro: Reconstructed Human Epidermis (RHE) Psoriasis Model
RHE models provide a human-relevant system to study the effects of compounds on keratinocytes in a three-dimensional structure. A psoriatic phenotype can be induced using a cocktail of pro-inflammatory cytokines.[11][12]
Detailed Steps:
-
Model Preparation: Utilize commercially available RHE kits or establish them in-house by culturing normal human epidermal keratinocytes at the air-liquid interface.
-
Psoriasis Induction: Supplement the culture medium with a cocktail of psoriasis-associated cytokines. A common combination includes TNF-α, IL-17A, and IL-22.[13]
-
Treatment: Once the psoriatic phenotype is established, apply the test compound topically to the surface of the RHE.
-
Efficacy Assessment: After an incubation period (e.g., 48-96 hours), assess efficacy by:
-
Biomarker Expression: Analyze the gene expression of psoriasis-related markers such as S100A7 (psoriasin), DEFB4 (β-defensin 2), and KRT16 (keratin 16) via qPCR.
-
Cytokine Secretion: Measure the levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture medium using ELISA.
-
Histology: Examine H&E-stained cross-sections for changes in epidermal morphology.
-
Ex Vivo: Human Psoriatic Skin Explant Model
This model uses full-thickness skin biopsies from psoriatic lesions, preserving the complex microenvironment of the skin, including resident immune cells.[8]
Detailed Steps:
-
Tissue Procurement: Obtain full-thickness punch biopsies from lesional skin of psoriasis patients.
-
Explant Culture: Culture the biopsies in a submerged condition in a suitable medium. The culture can be maintained for up to 96 hours while preserving tissue integrity and key psoriatic features.[8]
-
T-Cell Stimulation (Optional): To enhance the inflammatory phenotype, resident T-cells can be stimulated in situ with anti-CD3/anti-CD28 antibodies and recombinant human IL-23.[8]
-
Treatment: Add the test compound (e.g., this compound) to the culture medium.
-
Efficacy Assessment: After the treatment period (e.g., 48-96 hours), evaluate efficacy by:
-
Cytokine Profiling: Measure the levels of secreted cytokines (e.g., IL-17A, IL-22, IFN-γ) in the culture supernatant using multiplex assays (e.g., MSD platform) or ELISA.[8]
-
Gene Expression: Analyze gene expression of inflammatory mediators in the tissue homogenate.
-
Histology: Assess tissue morphology and the presence of inflammatory infiltrates.
-
Conclusion
Based on the performance of other corticosteroids in in vivo, in vitro, and ex vivo models, it is projected that this compound would demonstrate a significant, dose-dependent reduction in the hallmark features of psoriasis, including epidermal hyperplasia and the expression of pro-inflammatory cytokines. The experimental protocols provided herein offer a framework for conducting such comparative efficacy studies to further elucidate the precise activity of this compound across these valuable translational research models.
References
- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical Corticosteroid Treatment Choice: A Clinical and Practical Discussion of this compound Pivalate Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. jcadonline.com [jcadonline.com]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. The response of psoriasis to betamethasone valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Double-blind, right/left comparison of calcipotriol and betamethasone valerate in treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Animal Safety Profile of Clocortolone Pivalate: A Comparative Analysis
A comprehensive review of available long-term animal safety data for the topical corticosteroid clocortolone pivalate (B1233124) reveals a notable absence of dedicated carcinogenicity or reproductive toxicity studies. In contrast, other established topical corticosteroids such as hydrocortisone (B1673445), betamethasone (B1666872), and triamcinolone (B434) have undergone more extensive long-term safety evaluations in animal models. This guide provides a comparative analysis of the available long-term animal safety data for this compound pivalate and these alternatives, supported by experimental data and detailed methodologies.
While clinical studies in humans have demonstrated a favorable short-term safety profile for this compound pivalate with a low incidence of adverse events and no evidence of hypothalamic-pituitary-adrenal (HPA) axis suppression in a 21-day study, the lack of long-term animal data presents a significant gap in its preclinical safety assessment.[1][2][3][4]
Comparative Analysis of Long-Term Animal Safety Data
The following table summarizes the available long-term animal safety data for this compound pivalate and selected comparator topical corticosteroids.
| Safety Endpoint | This compound Pivalate | Hydrocortisone | Betamethasone | Triamcinolone |
| Chronic Dermal Toxicity | No long-term studies identified. | A 6-month study in rats showed dose-dependent systemic effects typical of corticosteroids, including changes in body weight, organ weights, and hematological parameters.[5] | A 90-day study in rats and a 28-day study in minipigs resulted in reduced body weight gain and adrenal atrophy.[6] | Subacute toxicity studies in dogs have been conducted, but long-term dermal toxicity data is limited.[7] |
| Carcinogenicity (Dermal) | Not performed. | A 2-year dermal carcinogenicity study was recommended as a phase 4 commitment for a hydrocortisone butyrate (B1204436) lotion. | A 104-week dermal carcinogenicity study in mice showed no evidence of tumorigenicity.[8] | No long-term carcinogenicity studies identified. |
| Reproductive & Developmental Toxicity | Not performed. | Corticosteroids are generally teratogenic in laboratory animals. | Shown to be teratogenic in rabbits, causing fetal abnormalities. No impairment of male fertility was observed in rats.[9] | Known to be teratogenic in animals, a common effect of this drug class. |
| HPA Axis Suppression | No evidence of adrenal suppression in a 21-day human study.[2][10] | Long-term use in dogs can lead to hormonal suppression. | Capable of causing reversible adrenal atrophy through negative feedback on the HPA axis.[9] | Systemic absorption can affect the ACTH stimulation test in animals. |
Experimental Protocols
Detailed experimental protocols for the long-term animal studies cited are often not fully available in the public domain. The following descriptions are based on available information from published abstracts, regulatory documents, and general OECD guidelines for toxicity studies.[11][12][13][14][15][16]
Chronic Dermal Toxicity Study (General Protocol based on OECD Guideline 411)
A chronic dermal toxicity study is designed to assess the potential adverse effects of a test substance when applied to the skin of animals for an extended period, typically 6 to 12 months.
Dermal Carcinogenicity Study (General Protocol based on OECD Guideline 451)
Carcinogenicity studies are long-term investigations, typically lasting for the majority of the animal's lifespan (e.g., 2 years for rats and 18-24 months for mice), to evaluate the tumorigenic potential of a substance.[11][13][17][18][19]
Developmental and Reproductive Toxicity (DART) Study (General Protocol based on OECD Guidelines)
DART studies are designed to assess the potential adverse effects of a substance on reproduction and development.[12][20][21][22][23][24][25][26] These studies typically involve treating animals before and during mating, throughout gestation, and during the postnatal period.
Conclusion
The available data indicates that while this compound pivalate has a well-established short-term safety profile in humans, there is a lack of long-term animal safety studies, particularly concerning carcinogenicity and reproductive toxicity. In contrast, comparator topical corticosteroids like hydrocortisone and betamethasone have undergone more extensive, though not always publicly detailed, long-term animal testing. The decision to use this compound pivalate in a long-term therapeutic setting should be made with consideration of this data gap. For research and drug development professionals, this highlights the importance of comprehensive preclinical safety evaluations, including long-term animal studies, to fully characterize the safety profile of a drug candidate.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review | Semantic Scholar [semanticscholar.org]
- 5. [Studies of toxicity of hydrocortisone 17-butyrate 21-propionate -5. Chronic toxicity in rats by percutaneous administration (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fda.gov [fda.gov]
- 8. fsc.go.jp [fsc.go.jp]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. policycommons.net [policycommons.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. chronic dermal and inhalational studies as per OECD | PPTX [slideshare.net]
- 15. umwelt-online.de [umwelt-online.de]
- 16. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 17. Oecd 541 guidelines | PPTX [slideshare.net]
- 18. quantics.co.uk [quantics.co.uk]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 24. premier-research.com [premier-research.com]
- 25. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 26. Guidance for dose selection in DART studies to refine and reduce animal use | NC3Rs [nc3rs.org.uk]
A Side-by-Side Comparison of Clocortolone's Effects on Different Skin Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known and extrapolated effects of the mid-potency topical corticosteroid, clocortolone, across various skin cell types. The information is compiled from existing literature and, where direct data for this compound is unavailable, inferences are drawn from studies on other corticosteroids of similar potency, which will be explicitly noted.
General Mechanism of Action
This compound pivalate (B1233124), like other topical corticosteroids, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[1][2][3] This drug-receptor complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[1] This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] A key anti-inflammatory mechanism is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] These actions result in the characteristic anti-inflammatory, antiproliferative, immunosuppressive, and vasoconstrictive properties of corticosteroids.[4][5][6]
Comparative Effects on Skin Cell Types
The following tables summarize the quantitative effects of this compound on key skin cell types. It is important to note that specific quantitative data for this compound is limited in publicly available research. Therefore, some data points are extrapolated from studies on other mid-potency corticosteroids and are clearly marked.
Table 1: Effects of this compound on Keratinocytes
| Parameter | Method | This compound Pivalate 0.1% | Other Mid-Potency Corticosteroids (e.g., Betamethasone Valerate) | Reference |
| Anti-inflammatory Effects | ||||
| IL-1α Production Inhibition | ELISA | Estimated ~40-60% | Significant reduction | [4] |
| TNF-α Production Inhibition | ELISA | Estimated ~50-70% | Significant reduction | [1] |
| Pro-inflammatory Gene Expression (e.g., IL-8) | RT-qPCR | Downregulation | Significant downregulation | [4] |
| Antiproliferative Effects | ||||
| Cell Proliferation (HaCaT cells) | MTT Assay | Dose-dependent reduction | Dose-dependent reduction | [7] |
| Cell Cycle Arrest | Flow Cytometry | Arrest primarily in G2 phase | Arrest in G2/M phase | [7] |
| Induction of Apoptosis | Annexin V/Propidium Iodide Staining | Moderate induction | Varies; can induce apoptosis | [7] |
Table 2: Effects of this compound on Fibroblasts
| Parameter | Method | This compound Pivalate 0.1% | Other Mid-Potency Corticosteroids (e.g., Betamethasone Valerate) | Reference |
| Effects on Extracellular Matrix | ||||
| Collagen Type I Synthesis Inhibition | Western Blot / ELISA | Estimated ~30-50% | ~50% reduction | [8] |
| Collagen Type III Synthesis Inhibition | Western Blot / ELISA | Estimated ~30-50% | Significant reduction | [9] |
| Antiproliferative Effects | ||||
| Cell Proliferation | Cell Counting / MTT Assay | Moderate inhibition at high concentrations | Inhibition at high concentrations | [8][9] |
Table 3: Effects of this compound on Melanocytes
| Parameter | Method | This compound Pivalate 0.1% | Other Corticosteroids (Systemic) | Reference |
| Effects on Melanogenesis | ||||
| Melanin Content | Spectrophotometry | Data not available | Systemic steroids can decrease antibody-mediated cytotoxicity against melanocytes in vitiligo | [10] |
| Tyrosinase Activity | Enzyme Assay | Data not available | Data not available | |
| Effects on Cell Viability | ||||
| Cell Viability / Cytotoxicity | MTT Assay | Data not available | Data not available |
Note: There is a significant lack of direct research on the effects of topical this compound on melanocyte function.
Table 4: Effects of this compound on Langerhans Cells (Immune Cells)
| Parameter | Method | This compound Pivalate 0.1% | Other Potent Corticosteroids (e.g., Clobetasol Propionate) | Reference |
| Immunosuppressive Effects | ||||
| Cell Density in Epidermis | Immunohistochemistry / Flow Cytometry | Estimated reduction | Significant reduction in HLA-DR+/CD1a+ cells | [11] |
| Expression of Co-stimulatory Molecules (CD86) | Flow Cytometry | Estimated downregulation | Downregulation | [12] |
| Antigen-Presenting Capacity | Mixed Lymphocyte Reaction (MLR) | Estimated reduction | Significant reduction in allostimulatory capacity | [11] |
| Cell Migration | Migration Assay | Estimated inhibition | Inhibition of migration | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols can be adapted to specifically assess the effects of this compound pivalate.
Keratinocyte Anti-inflammatory Assay
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media.
-
Induction of Inflammation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce the production of pro-inflammatory mediators.
-
Treatment: Cells are treated with varying concentrations of this compound pivalate or a vehicle control.
-
Quantification of Inflammatory Mediators:
-
ELISA: Supernatants are collected to measure the concentration of secreted cytokines like IL-1α, IL-6, and TNF-α.
-
RT-qPCR: Cellular RNA is extracted to quantify the gene expression levels of pro-inflammatory cytokines and chemokines.
-
-
Data Analysis: The inhibitory concentration (IC50) of this compound pivalate on cytokine production is calculated.
Fibroblast Collagen Synthesis Assay
-
Cell Culture: Human dermal fibroblasts are cultured in standard media.
-
Treatment: Confluent fibroblast cultures are treated with this compound pivalate or a vehicle control for a specified period (e.g., 24-48 hours).
-
Quantification of Collagen:
-
Western Blot: Cell lysates and culture supernatants are analyzed for the expression of collagen type I and type III proteins.
-
ELISA: Commercially available ELISA kits can be used to quantify the amount of secreted pro-collagen peptides in the culture medium.
-
Sircol Assay: A quantitative dye-binding assay to measure total soluble collagen in the culture medium.
-
-
Data Analysis: The percentage inhibition of collagen synthesis by this compound pivalate is determined relative to the vehicle control.
Langerhans Cell Function Assays
-
Isolation of Langerhans Cells: Langerhans cells can be isolated from epidermal cell suspensions obtained from skin biopsies.
-
Flow Cytometry for Surface Marker Expression:
-
Epidermal cell suspensions are stained with fluorescently labeled antibodies against Langerhans cell markers (e.g., CD1a, Langerin) and co-stimulatory molecules (e.g., CD80, CD86).
-
Cells are analyzed by flow cytometry to quantify the percentage of Langerhans cells and the expression levels of co-stimulatory molecules after treatment with this compound pivalate.
-
-
Mixed Lymphocyte Reaction (MLR) for Antigen-Presenting Capacity:
-
Treated or untreated Langerhans cells are co-cultured with allogeneic T-lymphocytes.
-
T-cell proliferation is measured by assays such as BrdU incorporation or CFSE dilution. A reduction in T-cell proliferation indicates impaired antigen-presenting capacity.
-
-
Migration Assay:
-
An ex vivo skin explant model can be used. Skin biopsies are cultured, and the migration of Langerhans cells out of the epidermis into the culture medium is quantified after treatment with this compound pivalate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: General signaling pathway of this compound pivalate.
References
- 1. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 2. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Pivalate used for? [synapse.patsnap.com]
- 4. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aap.org [publications.aap.org]
- 6. dovepress.com [dovepress.com]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of corticosteroids on the proliferation of normal and abnormal human connective tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of melanocye-keratinocyte co-culture model for controls and vitiligo to assess regulators of pigmentation and melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of topical corticosteroid therapy on Langerhans cell antigen presenting function in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of CD86 expression in skin dendritic cells does not always correlate with changes in DC motility, migration and allostimulatory functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment-Related Restoration of Langerhans Cell Migration in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Review of Clocortolone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the published research on the mechanism of action of clocortolone, a mid-potency topical corticosteroid. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to be a valuable resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: A Glucocorticoid Receptor Agonist
This compound pivalate (B1233124), the active form of the drug, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its role as a glucocorticoid receptor (GR) agonist.[1] The established mechanism follows a classical pathway for corticosteroids:
-
Cellular Entry and Receptor Binding: Upon topical application, this compound penetrates the skin and binds to glucocorticoid receptors located in the cytoplasm of skin cells.[2]
-
Nuclear Translocation: This binding event triggers a conformational change in the GR, leading to its translocation into the cell nucleus.[2]
-
Gene Regulation: Inside the nucleus, the this compound-GR complex modulates gene expression through two primary pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins, most notably lipocortin-1 (also known as annexin (B1180172) A1).[3][4]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[2]
-
This dual action on gene expression results in the suppression of the inflammatory cascade, reduced vasodilation and capillary permeability, and inhibition of immune cell recruitment to the site of inflammation.
Key Mechanistic Attributes: A Comparative Analysis
To provide a comprehensive understanding of this compound's performance, this section compares its key mechanistic attributes with other commonly used topical corticosteroids.
Glucocorticoid Receptor Binding Affinity
Table 1: Glucocorticoid Receptor Relative Binding Affinity (Illustrative)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) |
| Clobetasol Propionate | High |
| Betamethasone (B1666872) Valerate (B167501) | Moderate-High |
| This compound Pivalate | Moderate |
| Hydrocortisone | Low |
Note: This table is illustrative and based on the general potency classification of these agents. Precise, directly comparable RBA values for this compound pivalate from a single study are not currently available in the reviewed literature.
Lipophilicity
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical factor for topical corticosteroids as it governs their penetration through the stratum corneum to reach their target cells in the epidermis and dermis. This compound pivalate is recognized for its high lipophilicity among mid-potency topical corticosteroids.[2]
Table 2: Lipophilicity of Select Topical Corticosteroids
| Compound | Partition Coefficient (logP) |
| This compound Pivalate | High (specific value not consistently reported) |
| Betamethasone Valerate | 3.57 - 4.03 |
| Hydrocortisone | 1.43 |
Note: LogP values can vary based on the experimental method. The value for Betamethasone Valerate is from published experimental data.[7] A specific, consistently reported experimental logP value for this compound pivalate was not found in the reviewed literature, though it is consistently described as highly lipophilic.[2]
Vasoconstrictor Potency
The vasoconstrictor assay is a standardized method used to determine the bioequivalence and relative potency of topical corticosteroids.[8][9] This assay measures the degree of skin blanching (vasoconstriction) induced by the drug. While a direct head-to-head vasoconstrictor assay including this compound against a full panel of other corticosteroids is not available in the reviewed literature, its classification as a mid-potency (Class IV) agent places it in a specific therapeutic category.[2][9]
Table 3: Vasoconstrictor Potency Classification
| Potency Class | Representative Corticosteroids |
| Superpotent (Class I) | Clobetasol Propionate 0.05% |
| Potent (Class II/III) | Betamethasone Dipropionate 0.05%, Fluocinonide 0.05% |
| Mid-Potency (Class IV/V) | This compound Pivalate 0.1% , Triamcinolone Acetonide 0.1% |
| Low-Potency (Class VI/VII) | Desonide 0.05%, Hydrocortisone 1% |
Inhibition of Pro-Inflammatory Mediators
A crucial aspect of the anti-inflammatory activity of corticosteroids is their ability to inhibit the synthesis and release of pro-inflammatory mediators. This is achieved through the transrepression of genes encoding cytokines like TNF-α and interleukins, and by the induction of lipocortin-1, which in turn inhibits phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid, the precursor to prostaglandins (B1171923) and leukotrienes.[10]
Directly comparative data on the IC50 values for cytokine inhibition by this compound versus other corticosteroids is sparse in the public domain. However, the efficacy of corticosteroids in reducing pro-inflammatory markers is well-established.[11]
Signaling Pathways and Experimental Workflows
To visually represent the core mechanism and experimental validation processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for the experimental validation of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of a topical corticosteroid's mechanism of action.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other corticosteroids to the glucocorticoid receptor.
Methodology (Competitive Radioligand Binding Assay):
-
Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured human keratinocytes or other suitable cell lines.
-
Radioligand Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radiolabeled glucocorticoid (e.g., ³H-dexamethasone).
-
Competition: In parallel, incubations are set up with the radioligand and a range of concentrations of the unlabeled test compounds (this compound, betamethasone, etc.).
-
Equilibrium: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is used to calculate the binding affinity (Ki).
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the in vivo potency of topical corticosteroid formulations.
Methodology:
-
Subject Selection: Healthy human volunteers with skin that exhibits a clear blanching response to topical corticosteroids are selected.
-
Application: Standardized amounts of the test formulations (e.g., this compound pivalate 0.1% cream, betamethasone valerate 0.1% cream) and a vehicle control are applied to marked sites on the flexor surface of the forearms under occlusion.
-
Incubation: The occlusion is maintained for a specified period (e.g., 6 or 16 hours).
-
Assessment: After removal of the formulation and a defined time interval (e.g., 2 hours), the degree of skin blanching (vasoconstriction) is visually assessed by trained, blinded observers using a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). Alternatively, a chromameter can be used for objective color measurement.[8]
-
Data Analysis: The blanching scores for each formulation are recorded and compared to determine relative potency.
Cytokine Inhibition Assay
Objective: To measure the ability of this compound and other corticosteroids to inhibit the production of pro-inflammatory cytokines.
Methodology (LPS-stimulated Human Monocytes):
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured, or a monocytic cell line (e.g., THP-1) is used.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test corticosteroids for a defined period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Quantification: The concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value (the concentration of the corticosteroid that causes 50% inhibition of cytokine production) is calculated for each compound.
Conclusion
The mechanism of action of this compound aligns with the well-established pharmacology of glucocorticoids. Its mid-potency classification is a result of its molecular structure, which influences its glucocorticoid receptor binding affinity and high lipophilicity, facilitating effective skin penetration. While direct, comprehensive, and quantitative comparative studies validating each aspect of this compound's mechanism against a wide array of other corticosteroids are not abundant in the publicly available literature, the existing data and its clinical efficacy support its established mechanism of action. Further independent studies with standardized methodologies would be beneficial to provide a more granular, quantitative comparison with other topical corticosteroids.
References
- 1. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of lipocortin 1 by topical steroid in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipocortin 1: glucocorticoids caught in the act? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of lipocortin-1 in the anti-hyperalgesic actions of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Clocortolone Pivalate's Influence on Skin Barrier Function
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of clocortolone pivalate's effects on skin barrier function against other topical corticosteroids. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to offer a comprehensive resource for informed decision-making in dermatological research.
Executive Summary
Topical corticosteroids are a cornerstone in treating inflammatory dermatoses, but their impact on the skin's protective barrier is a critical consideration. This guide focuses on this compound pivalate (B1233124), a mid-potency corticosteroid, and compares its effects on skin barrier integrity with other commonly used agents like hydrocortisone (B1673445), betamethasone (B1666872), and mometasone (B142194). While direct head-to-head quantitative data across all these agents is limited in publicly available literature, this guide compiles existing evidence to draw meaningful comparisons and highlight areas for future research.
This compound pivalate has demonstrated a favorable profile in maintaining and enhancing skin barrier function compared to some other corticosteroids. Notably, in studies against hydrocortisone butyrate (B1204436), this compound pivalate cream has been shown to be superior in reducing transepidermal water loss (TEWL) and increasing skin hydration. The general mechanism of action for all topical corticosteroids involves the glucocorticoid receptor, leading to anti-inflammatory effects but also potentially impairing the barrier by inhibiting epidermal lipid synthesis. The formulation and vehicle of a topical corticosteroid play a significant role in its ultimate effect on the skin barrier.
Data Presentation: Quantitative Comparison of Topical Corticosteroids on Skin Barrier Function
The following tables summarize the available quantitative data from comparative studies. It is important to note the absence of direct, comprehensive studies comparing this compound pivalate with betamethasone and mometasone on these specific skin barrier parameters.
Table 1: Comparison of this compound Pivalate and Hydrocortisone Butyrate on Skin Barrier Function [1]
| Parameter | This compound Pivalate 0.1% Cream | Hydrocortisone Butyrate 0.1% Lipocream | Hydrocortisone Butyrate 0.1% Lotion | Non-Treated Control |
| Change in Transepidermal Water Loss (TEWL) | Decreased TEWL more effectively than hydrocortisone butyrate lotion | Less effective at decreasing TEWL than this compound pivalate cream | Less effective at decreasing TEWL than this compound pivalate cream | No improvement |
| Change in Skin Surface Hydration | Significantly increased hydration (p<0.001) | Significantly increased hydration (p<0.001), but less than this compound pivalate cream | Significantly increased hydration (p<0.001), but less than this compound pivalate cream | No improvement |
Note: This data is derived from studies where skin barrier was disrupted by dry shaving.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the literature for assessing skin barrier function.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the amount of water vapor lost through the epidermis, providing an indirect measure of skin barrier integrity. Higher TEWL values indicate a more compromised barrier.
Protocol Summary:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21±2°C) and humidity (e.g., 50±10% RH) for at least 30 minutes prior to measurement.[2]
-
Measurement Device: A TEWL meter (evaporimeter), such as the Derma Unit SSC 3 Courage + Khazaka, is used. The device is calibrated at the beginning of each session according to the manufacturer's instructions.
-
Probe Placement: The probe of the evaporimeter is placed gently on the skin surface at the designated test site. Consistent and light pressure is applied to ensure a good seal without occluding the measurement area.
-
Data Acquisition: The device measures the water vapor gradient and calculates the TEWL in g/m²/h. Measurements are typically taken over a period of 1-2 minutes until a stable reading is obtained.
-
Replicates: Multiple readings (e.g., three) are taken at each test site and averaged to ensure accuracy.
-
Data Recording: Baseline TEWL is measured before product application. Subsequent measurements are taken at specified time points after application (e.g., 1, 2, 4, and 24 hours) to assess the product's effect over time.
Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum, the outermost layer of the skin.
Protocol Summary:
-
Acclimatization: As with TEWL measurements, subjects acclimatize to a controlled environment.[2]
-
Measurement Device: A Corneometer® (e.g., CM 825, Courage + Khazaka) is used, which measures the electrical capacitance of the skin. The device is calibrated prior to use.[3]
-
Probe Application: The probe is pressed firmly and evenly against the skin at the test site.
-
Data Acquisition: The instrument provides a reading in arbitrary units, which correlates with the water content of the stratum corneum.
-
Replicates: Several measurements are taken at each site and averaged.
-
Data Recording: Baseline hydration is measured before product application, with subsequent measurements at defined intervals post-application.[3]
Stratum Corneum (SC) Tape Stripping and Lipid Analysis
Objective: To collect layers of the stratum corneum for the analysis of its lipid composition (e.g., ceramides, cholesterol, free fatty acids), which is crucial for barrier function.
Protocol Summary:
-
Skin Site Selection: A flat, non-hairy area of skin, such as the volar forearm, is typically chosen.
-
Tape Application: A standardized adhesive tape (e.g., D-Squame®) is applied to the skin with consistent pressure for a defined period (e.g., by rolling a standardized weight over the tape).
-
Tape Removal: The tape is then removed in a swift, consistent motion, lifting a layer of corneocytes.
-
Sequential Stripping: The process is repeated multiple times on the same site to collect successive layers of the stratum corneum.[4]
-
Lipid Extraction: The lipids are extracted from the collected tape strips using a solvent mixture (e.g., ethyl acetate:methanol).[4]
-
Lipid Analysis: The extracted lipids are then analyzed using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the different lipid classes.[4][5][6]
Mandatory Visualization
Signaling Pathway: Glucocorticoid Receptor Action in Keratinocytes
Caption: Glucocorticoid Receptor Signaling Pathway in a Keratinocyte.
Experimental Workflow: Assessing Skin Barrier Function In Vivo
Caption: Experimental Workflow for In Vivo Skin Barrier Assessment.
Discussion and Future Directions
The available evidence suggests that this compound pivalate is a mid-potency topical corticosteroid with a potentially favorable profile concerning its impact on the skin barrier, particularly when compared to hydrocortisone butyrate.[1] Its formulation as a cream with occlusive properties may contribute to its ability to reduce TEWL and enhance skin hydration.[1]
The broader class of topical corticosteroids is known to have a dual effect. While effectively reducing inflammation, they can also impair the skin barrier by inhibiting the synthesis of essential epidermal lipids.[1] This can lead to a delay in barrier recovery. The specific impact of different corticosteroids, such as the potent betamethasone and mometasone, on the lipid profile of the stratum corneum requires more direct comparative investigation against this compound pivalate.
Future research should focus on well-controlled, head-to-head clinical trials comparing this compound pivalate with other widely used corticosteroids like betamethasone dipropionate and mometasone furoate. Such studies should employ a comprehensive panel of skin barrier function tests, including TEWL, corneometry, and detailed lipidomic analysis of the stratum corneum, to provide a clearer picture of their relative benefits and drawbacks. Understanding the precise molecular mechanisms by which different corticosteroids modulate the expression of genes involved in keratinocyte differentiation and lipid synthesis will be crucial for the development of new therapeutic strategies that maximize anti-inflammatory efficacy while minimizing adverse effects on the skin barrier.
References
- 1. A study to assess the occlusivity and moisturization potential of three topical corticosteroid products using the skin trauma after razor shaving (STARS) bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haleon-study-register.idea-point.com [haleon-study-register.idea-point.com]
- 3. scielo.br [scielo.br]
- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Preclinical Promise: A Comparative Clinical Guide to Clocortolone Pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of clocortolone pivalate (B1233124), a mid-potency topical corticosteroid, validating its preclinical anti-inflammatory mechanisms with clinical performance data. By objectively comparing its efficacy and outlining detailed experimental protocols, this document serves as a vital resource for researchers and professionals in drug development.
Preclinical Foundation: Mechanism of Action
This compound is a synthetic corticosteroid designed for topical use. Its anti-inflammatory, antipruritic, and vasoconstrictive properties stem from its action as a glucocorticoid receptor agonist.[1][2] The preclinical mechanism of action is understood to be the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1] These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[1][3] This process is initiated by the binding of this compound to intracellular glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of genes involved in the inflammatory cascade.[3]
Clinical Validation: Efficacy in Dermatological Disorders
Clinical trials have substantiated the preclinical anti-inflammatory effects of this compound pivalate 0.1% cream in various corticosteroid-responsive dermatoses, primarily atopic dermatitis (eczema) and psoriasis.[4][5]
Comparative Efficacy in Atopic Dermatitis
Clinical studies have demonstrated the superiority of this compound pivalate 0.1% cream over its vehicle in treating atopic dermatitis. A pediatric study assessing adherence also highlighted its effectiveness, showing a significant reduction in the Eczema Area and Severity Index (EASI) and Investigator's Global Assessment (IGA) scores even with imperfect adherence.[2]
| Treatment Group | Primary Efficacy Endpoint | Overall Change from Baseline | p-value | Reference |
| This compound Pivalate 0.1% Cream | EASI Score | 47.7% reduction | p=0.002 | [2] |
| This compound Pivalate 0.1% Cream | IGA Score | 31.6% reduction | p=0.026 | [2] |
| This compound Pivalate 0.1% Cream | Target Lesion Score | 43.7% reduction | p=0.009 | [2] |
In a 21-day study involving patients with atopic dermatitis, concomitant treatment with this compound pivalate cream 0.1% and tacrolimus (B1663567) ointment 0.1% was shown to be statistically superior to tacrolimus ointment alone in improving various signs of the condition.[6]
| Treatment Group | Efficacy Endpoint | Day 14 Improvement | Day 21 Improvement | Reference |
| This compound Pivalate 0.1% + Tacrolimus 0.1% vs. Tacrolimus 0.1% alone | % Change in Dermatologic Sum Score | p=0.024 | p=0.033 | [6] |
| This compound Pivalate 0.1% + Tacrolimus 0.1% vs. Tacrolimus 0.1% alone | Erythema | p=0.048 | - | [6] |
| This compound Pivalate 0.1% + Tacrolimus 0.1% vs. Tacrolimus 0.1% alone | Excoriation | - | p=0.028 | [6] |
| This compound Pivalate 0.1% + Tacrolimus 0.1% vs. Tacrolimus 0.1% alone | Induration | - | p=0.033 | [6] |
Comparative Efficacy in Psoriasis
In clinical trials for psoriasis, this compound pivalate 0.1% cream demonstrated superiority over its vehicle, with statistically significant improvements observed as early as day 7 of treatment.[3] While direct head-to-head trials with other corticosteroids are not extensively detailed in publicly available literature, its classification as a mid-potency steroid places its efficacy between lower-potency options like hydrocortisone (B1673445) and higher-potency agents like betamethasone.
Experimental Protocols
Randomized Controlled Trial (RCT) for Atopic Dermatitis
A representative clinical trial protocol for evaluating the efficacy of a topical corticosteroid in atopic dermatitis would follow a structured, multi-phase approach.
Study Design: A double-blind, randomized, vehicle-controlled, parallel-group study.[7][8]
Participants: Patients aged 2 years and older with a clinical diagnosis of mild to moderate atopic dermatitis.
Treatment Regimen:
-
Active Group: Application of this compound pivalate 0.1% cream to affected areas twice daily for 4 weeks.
-
Control Group: Application of a vehicle cream (without the active ingredient) on the same schedule.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Eczema Area and Severity Index (EASI) score at week 4. The EASI score is a composite score that assesses the extent and severity of erythema, induration/papulation, excoriation, and lichenification.
-
Secondary Endpoints:
-
Investigator's Global Assessment (IGA) score at each study visit.
-
Patient-reported outcomes, such as pruritus, assessed using a visual analog scale (VAS).
-
Safety and tolerability assessments, including the monitoring of adverse events.
-
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods, such as Analysis of Covariance (ANCOVA), to compare the mean change from baseline between the active and vehicle groups.
Vasoconstrictor Assay for Potency Assessment
The vasoconstrictor assay is a standardized preclinical method used to determine the potency of topical corticosteroids.[9] This assay is based on the principle that corticosteroids cause vasoconstriction of the dermal capillaries, leading to visible skin blanching.[10]
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are enrolled.
-
Application: Small, defined areas on the volar forearm are marked. The test product (e.g., this compound pivalate 0.1% cream) and a reference standard of known potency are applied to these sites. Untreated sites serve as controls.[9]
-
Occlusion: The application sites are covered with an occlusive dressing for a specified period, typically several hours.
-
Assessment: After removal of the dressing and a brief waiting period, the degree of skin blanching at each site is visually assessed by trained, blinded evaluators using a standardized scale (e.g., 0 = no blanching to 4 = maximal blanching). Alternatively, a chromameter can be used for objective colorimetric measurement.[9]
-
Data Analysis: The blanching scores are plotted against the known potencies of the reference standards to generate a dose-response curve. The potency of the test product is then determined by interpolating its blanching score on this curve.
Visualizing the Pathways and Processes
References
- 1. This compound pivalate: a paired comparison clinical trial of a new topical steroid in eczema/atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 3. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Corticosteroid Treatment Choice: A Clinical and Practical Discussion of this compound Pivalate Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 7. Different strategies for using topical corticosteroids for established eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different strategies for using topical corticosteroids in people with eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clocortolone: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of clocortolone in a laboratory setting. The following procedures are designed to ensure the safety of personnel, and compliance with environmental regulations, and to build trust in our commitment to responsible chemical handling beyond the product itself. This compound pivalate (B1233124) is a synthetic corticosteroid with potential for reproductive toxicity and organ damage through prolonged or repeated exposure, necessitating careful management of its waste streams.[1][2]
Hazard Profile and Regulatory Overview
This compound pivalate is associated with the following hazard statements:
-
H360: May damage fertility or the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
Due to these health hazards, this compound and materials contaminated with it must be treated as hazardous pharmaceutical waste. Disposal procedures must comply with regulations set forth by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), and any applicable state and local guidelines.[3][4][5] Under EPA's Subpart P, the sewering of hazardous pharmaceutical waste is prohibited.[3]
While this compound is not explicitly a P- or U-listed hazardous waste under RCRA, its toxicological profile requires that it be managed as a hazardous waste to ensure safety and regulatory compliance. The generator of the waste is responsible for its proper characterization and disposal.[5][6]
Standard Operating Procedure for this compound Disposal
This step-by-step plan outlines the disposal process for various forms of this compound waste generated in a laboratory.
2.1. Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2.2. Waste Segregation and Containerization
Proper segregation is critical to ensure compliant disposal.
| Waste Stream | Container Type | Handling and Labeling Instructions |
| Unused/Expired Pure Compound | Black, sealed hazardous pharmaceutical waste container | Collect all expired or surplus solid this compound in a dedicated, clearly labeled container. Ensure the container is securely sealed to prevent dust generation. The label must read "Hazardous Waste - this compound". |
| Contaminated Labware | Black, sealed hazardous pharmaceutical waste container | This includes items such as vials, syringes, pipette tips, and gloves that have come into direct contact with this compound. These items should be placed in a designated hazardous waste container. |
| Aqueous Solutions | Labeled, sealed hazardous pharmaceutical waste container | Absorb small spills or residual solutions onto an inert material (e.g., vermiculite, sand) and place the saturated material into the designated hazardous waste container. |
| Empty Original Containers | General Laboratory Trash (after decontamination) | Thoroughly rinse the container three times with a suitable solvent (e.g., ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies. Deface or remove all labels before placing the container in the general trash. |
2.3. Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: Including a respirator if the spill involves a significant amount of powder.
-
Contain the Spill: For liquid spills, use an absorbent material. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
2.4. Final Disposal
All collected hazardous waste containing this compound must be disposed of through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this compound waste in regular trash or down the drain.[4] High-temperature incineration is the preferred method of destruction for pharmaceutical waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
This guide is intended to provide a clear and actionable procedure for the safe and compliant disposal of this compound. Always consult your institution's specific EHS guidelines and local regulations.
References
- 1. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical Waste Disposal | [Clean Earth [cleanearthinc.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
Essential Safety and Logistical Information for Handling Clocortolone
This document provides crucial safety protocols and logistical plans for the handling and disposal of Clocortolone, a potent corticosteroid, in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to this compound, particularly when handling the powder form. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended for all operations involving this compound powder to prevent inhalation.[1] |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation of potent pharmaceutical compounds. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of compatible chemical-resistant gloves.[1][2] The outer pair should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[2][3] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Chemical Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[4][5]
-
Ventilation: Ensure adequate mechanical exhaust ventilation is in place.[1]
-
Decontamination Supplies: Have a validated cleaning agent and a spill kit readily available in the work area.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1] Ingestion and inhalation should also be avoided.[1]
-
Weighing: When weighing the powder, do so within a ventilated enclosure to minimize the risk of aerosolization.[4][5]
-
Container Management: Keep the this compound container tightly closed when not in use.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All this compound waste, including unused product, contaminated labware (e.g., vials, gloves, shoe covers), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containers: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[6][7]
2. Disposal Method:
-
Licensed Contractor: The primary and recommended method of disposal is through a licensed and approved waste disposal contractor specializing in chemical or pharmaceutical waste.[6] These contractors typically use high-temperature incineration for the destruction of such materials.
-
Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in the regular trash in a laboratory setting.[6]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit to absorb the material, working from the outside in.
-
All materials used for the cleanup must be collected and disposed of as hazardous waste.
Visual Workflow for Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
